molecular formula C18H34N2O5 B1368216 BOC-LEU-LEU-OME

BOC-LEU-LEU-OME

Cat. No.: B1368216
M. Wt: 358.5 g/mol
InChI Key: LFRFWMCLWQNBFR-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOC-LEU-LEU-OME is a useful research compound. Its molecular formula is C18H34N2O5 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34N2O5

Molecular Weight

358.5 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate

InChI

InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23)/t13-,14-/m0/s1

InChI Key

LFRFWMCLWQNBFR-KBPBESRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C

sequence

LL

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Protease Inhibitor Design and Peptide Therapeutics

Executive Summary

Boc-Leu-Leu-OMe (N-tert-butoxycarbonyl-L-leucyl-L-leucine methyl ester) acts as a critical intermediate in the synthesis of peptide aldehydes and epoxyketones, classes of molecules renowned for their potency as protease inhibitors (e.g., calpain, proteasome). This dipeptide ester combines the lipophilic isobutyl side chains of leucine with the orthogonal protection of the N-terminal Boc group and the C-terminal methyl ester, making it an ideal "warhead precursor" in medicinal chemistry.

This guide provides a rigorous technical analysis of this compound, detailing its physicochemical properties, validated synthetic protocols, and its pivotal role in drug development pipelines targeting neurodegenerative pathways and oncology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-L-leucyl-L-leucine methyl ester
CAS Number 15136-12-6
Molecular Formula C₁₈H₃₄N₂O₅
Molecular Weight 358.48 g/mol
Appearance White to off-white crystalline powder
Melting Point 135–141 °C (Polymorph dependent) [1]
Solubility Soluble in DCM, CHCl₃, EtOAc, DMF; Insoluble in water
Stereochemistry L,L-configuration (S,S)
Purity Standard ≥ 98% (HPLC) for biological applications

Synthetic Methodology: Solution-Phase Coupling

The synthesis of this compound is a classic example of solution-phase peptide coupling. The following protocol utilizes DCC/HOBt activation to suppress racemization of the sensitive leucine chiral center.

Reaction Logic
  • Activation: Boc-Leu-OH is activated by Dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate.

  • Stabilization: 1-Hydroxybenzotriazole (HOBt) intercepts the active ester, forming a less reactive but more selective OBt ester, preventing azlactone formation (racemization).

  • Coupling: The nucleophilic amine of H-Leu-OMe attacks the OBt ester, forming the peptide bond.

Detailed Protocol
  • Reagents:

    • Boc-L-Leu-OH (1.0 eq)[1]

    • H-L-Leu-OMe·HCl (1.1 eq)

    • DCC (1.1 eq)

    • HOBt (1.1 eq)[1]

    • N-Methylmorpholine (NMM) (1.1 eq)

    • Solvent: Anhydrous Dichloromethane (DCM)[2][1]

  • Step-by-Step Procedure:

    • Neutralization: Suspend H-L-Leu-OMe·HCl in cold DCM (0°C). Add NMM dropwise to liberate the free amine. Stir for 15 min.

    • Activation: In a separate vessel, dissolve Boc-L-Leu-OH and HOBt in DCM. Cool to 0°C. Add DCC and stir for 20 min (precipitate of DCU will form).

    • Coupling: Transfer the neutralized amine solution into the activated acid mixture.

    • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12–16 h).

    • Work-up: Filter off the insoluble DCU byproduct. Dilute filtrate with EtOAc.

    • Wash: Wash sequentially with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes.

Process Flow Diagram

SynthesisWorkflow Start1 Boc-Leu-OH (Acid) Activation Activation (DCC/HOBt, 0°C) Start1->Activation Start2 H-Leu-OMe·HCl (Amine Salt) Neutralization Neutralization (NMM, DCM) Start2->Neutralization Coupling Coupling Reaction (12-16h, RT) Activation->Coupling Neutralization->Coupling Workup Work-up (Acid/Base Wash) Coupling->Workup Product This compound (Crystalline Solid) Workup->Product

Caption: Optimized solution-phase synthesis workflow for this compound using carbodiimide coupling.

Analytical Characterization (QC)

To ensure the integrity of the dipeptide, the following analytical parameters should be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 0.92 ppm: (d, 12H) – Two isopropyl methyl groups (Leu side chains).

  • δ 1.44 ppm: (s, 9H) – Boc tert-butyl protons.

  • δ 1.50–1.70 ppm: (m, 6H) – β/γ-protons of Leucine side chains.

  • δ 3.73 ppm: (s, 3H) – Methyl ester (-OCH₃).

  • δ 4.10–4.60 ppm: (m, 2H) – α-protons (Cα-H).

  • δ 4.90 ppm: (d, 1H) – Urethane NH (Boc-NH).

  • δ 6.40 ppm: (d, 1H) – Amide NH (Peptide bond).

Mass Spectrometry
  • ESI-MS (Positive Mode):

    • Calculated [M+H]⁺: 359.25

    • Calculated [M+Na]⁺: 381.24

    • Note: The presence of the [M+Na]⁺ adduct is common in electrospray ionization.

Applications in Drug Development

This compound is rarely the final drug; rather, it is a high-value scaffold used to generate potent protease inhibitors.

Mechanism of Derivatization

The methyl ester is a "temporary" protecting group. It allows the researcher to synthesize the dipeptide core and then selectively modify the C-terminus to create "warheads" that covalently bind to enzyme active sites.

  • Aldehyde Synthesis (Leupeptin Analogs):

    • Reduction of the ester (via DIBAL-H or LiAlH₄ reduction of the Weinreb amide) yields Boc-Leu-Leu-H .

    • Target: Cysteine proteases (Calpain, Cathepsin B). The aldehyde forms a reversible hemiacetal with the active site cysteine thiol [2].

  • Epoxyketone Synthesis:

    • Conversion to the epoxyketone moiety creates irreversible proteasome inhibitors (similar to Carfilzomib).

    • Target: 20S Proteasome (β5 subunit).

Derivatization Pathway

Applications cluster_path1 Pathway A: Aldehyde Inhibitors cluster_path2 Pathway B: Epoxyketones Core This compound (Scaffold) Aldehyde Boc-Leu-Leu-H (Aldehyde) Core->Aldehyde 1. Hydrolysis 2. Reduction Epoxy Boc-Leu-Leu-Epoxyketone Core->Epoxy Grignard/Epoxidation Target1 Inhibition of Calpain/Cathepsin (Reversible) Aldehyde->Target1 Target2 Inhibition of 20S Proteasome (Irreversible) Epoxy->Target2

Caption: Strategic derivatization of this compound into bioactive protease inhibitors.

Safety & Handling

  • Hazards: Classified as a skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption.

  • Stability: Stable under standard laboratory conditions. Avoid strong acids (removes Boc) and strong bases (hydrolyzes ester) unless intended.

References

  • PrepChem. (n.d.). Synthesis of Boc-Leu-Gly-OMe (Analogous Protocol). Retrieved from [Link]

  • PubChem. (2021). Boc-Phe-Leu-OMe Compound Summary (Structural Analog). Retrieved from [Link]

Sources

Chemical Duality: A Technical Guide to Boc-Leu-Leu-OMe vs. Leu-Leu-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Divergence

In immunobiology and drug development, Leu-Leu-OMe (L-leucyl-L-leucine methyl ester) and its protected precursor Boc-Leu-Leu-OMe represent a critical duality between a potent lysosomotropic agent and its inert chemical scaffold.

  • Leu-Leu-OMe is a "suicide substrate." It is an immunotoxin used to selectively deplete cytotoxic T cells (CTLs), Natural Killer (NK) cells, and monocytes from peripheral blood mononuclear cell (PBMC) populations. Its mechanism relies on lysosomal accumulation and subsequent polymerization by Cathepsin C (Dipeptidyl Peptidase I) , leading to lysosomal rupture and necrotic cell death.

  • This compound includes a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus.[1] This modification renders the molecule chemically inert in the biological context. It cannot be protonated for lysosomal trapping, nor can it serve as a substrate for Cathepsin C. It functions primarily as a stable synthetic intermediate or a negative control.

The Critical Technical Insight: The efficacy of Leu-Leu-OMe is time-dependent and instability-prone. In aqueous solution, the free base spontaneously cyclizes into an inactive diketopiperazine (DKP) . Researchers failing to account for this degradation pathway will observe experimental failure.

Physicochemical Profile

The following table contrasts the fundamental properties of the active agent and its precursor.

FeatureLeu-Leu-OMe (Active)This compound (Precursor/Control)
Full Name L-Leucyl-L-leucine methyl esterN-(tert-Butoxycarbonyl)-L-leucyl-L-leucine methyl ester
Role Lysosomotropic ImmunotoxinSynthetic Intermediate / Negative Control
CAS Number 7552-09-2 (HCl salt)64152-76-7
Molecular Weight ~258.36 g/mol (Free base)~358.47 g/mol
Solubility Soluble in water, methanol, DMSOSoluble in organic solvents (DCM, EtOAc); Poor water solubility
Lysosomal Accumulation High (via Ion Trapping)Negligible (No basic amine)
Cathepsin C Substrate Yes (High affinity)No (N-terminus blocked)
Stability Unstable (Cyclizes to DKP in solution)Stable (Solid state and solution)

Mechanism of Action: The "Trojan Horse" Pathway

The selective toxicity of Leu-Leu-OMe is not due to the molecule itself, but its conversion into a membranolytic polymer inside the target cell's lysosome. This requires two factors: Ion Trapping and Cathepsin C activity .

The Signaling & Toxicity Pathway

The diagram below details the differential processing of the two molecules. Note how this compound fails to enter the toxicity cascade.

LeuLeuOMe_Mechanism cluster_legend Environment Extracellular Extracellular Space (pH 7.4) BocLL This compound (Inert) Extracellular->BocLL LLOMe Leu-Leu-OMe (Active Agent) Extracellular->LLOMe Cytosol Cytosol (pH 7.2) Lysosome Lysosome (pH 4.5 - 5.0) Cytosol->Lysosome Diffusion Cytosol->Lysosome Diffusion Death Apoptosis / Necrosis (Cell Death) Cytosol->Death Caspase Activation & Mitochondrial Damage Lysosome->BocLL No Protonation Diffuses Out Protonated Protonated Species (Ion Trapping) Lysosome->Protonated pH < pKa (Accumulation) BocLL->Cytosol Passive Diffusion LLOMe->Cytosol Passive Diffusion CatC Enzyme: Cathepsin C (DPPI) Protonated->CatC Substrate Binding Polymer (Leu-Leu)n-OMe Polymer Formation CatC->Polymer Polymerization Rupture Lysosomal Membrane Rupture (LMP) Polymer->Rupture Detergent Effect Rupture->Cytosol Release of Cathepsins/Hydrolases

Caption: Comparative pathway analysis showing the lysosomotropic accumulation and Cathepsin C-mediated polymerization of Leu-Leu-OMe, contrasted with the inert trafficking of this compound.

Expert Insight: Why Specific Cells Die

The selectivity for NK cells and CTLs arises because these cells possess exceptionally high levels of Cathepsin C compared to B cells or Helper T cells. Without the enzyme, Leu-Leu-OMe accumulates but does not polymerize, rendering it significantly less toxic.

The Stability Trap: Diketopiperazine Formation

A common failure mode in Leu-Leu-OMe experiments is the use of "old" solutions. The free amine of the dipeptide attacks its own methyl ester group, forming a cyclic Diketopiperazine (DKP) . This byproduct is non-toxic and inactive .[2]

Self-Validating Check: If your Leu-Leu-OMe solution has been sitting at room temperature or 4°C for >2 hours, it has likely degraded.

DKP_Formation Active Leu-Leu-OMe (Linear Active) Intermediate Nucleophilic Attack (N-term -> C-term) Active->Intermediate Spontaneous in Solution DKP Cyclo(Leu-Leu) (Diketopiperazine - Inactive) Intermediate->DKP Cyclization Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: The degradation pathway of Leu-Leu-OMe into inactive Diketopiperazine. This reaction is accelerated by basic pH and temperature.

Validated Experimental Protocols

Protocol A: Generating Active Leu-Leu-OMe from Boc-Precursor

Purpose: To synthesize fresh, active agent immediately prior to use.

Materials:

  • This compound[1][3]

  • 4M HCl in Dioxane (or Trifluoroacetic acid - TFA)

  • Diethyl ether (cold)

  • Dessicator

Step-by-Step:

  • Dissolution: Dissolve 100 mg of this compound in 2 mL of 4M HCl/Dioxane.

  • Reaction: Stir at room temperature for 30–45 minutes. (Monitor via TLC if possible; disappearance of Boc spot).

  • Precipitation: Add 20 mL of ice-cold diethyl ether. The Leu-Leu-OMe·HCl salt will precipitate as a white solid.

  • Wash: Centrifuge (3000 x g, 5 min), discard supernatant, and wash the pellet twice with cold ether to remove residual acid.

  • Drying: Dry the pellet under vacuum.

  • Storage: Store at -20°C as a solid powder. Do not store in solution.

Protocol B: Selective Depletion of NK/CTLs

Purpose: Functional removal of cytotoxic cells from human PBMCs.

Self-Validating Controls:

  • Negative Control: Cells treated with media only.

  • Specificity Control: Cells treated with this compound (should show no toxicity).

  • Viability Check: Trypan Blue exclusion post-wash.

Workflow:

  • Preparation: Prepare a fresh stock solution of Leu-Leu-OMe·HCl (25 mM) in PBS. Note: Neutralize pH if necessary, but use immediately.

  • Incubation: Resuspend PBMCs at

    
     cells/mL in serum-free medium (e.g., RPMI 1640).
    
  • Treatment: Add Leu-Leu-OMe to a final concentration of 250 µM (range 0.1–1.0 mM depending on cell type).

  • Timing: Incubate for 15 minutes at room temperature.

    • Expert Note: Short exposure is sufficient for lysosomal uptake. Long exposure increases non-specific toxicity.

  • Wash: Wash cells 2x with cold PBS containing 10% FBS. The FBS helps scavenge any residual ester.

  • Culture: Resuspend in complete medium and culture overnight (18h) to allow the necrotic process to complete before assaying.

References

  • Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes.[4][5] Proceedings of the National Academy of Sciences, 82(8), 2468–2472.[5][6] [5]

  • Thiele, D. L., & Lipsky, P. E. (1986). The immunosuppressive activity of L-leucyl-L-leucine methyl ester: selective ablation of cytotoxic lymphocytes and monocytes.[6] Journal of Immunology, 136(3), 1038-1048.

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[5][7] Proceedings of the National Academy of Sciences, 87(1), 83–87.

  • Zimmerman, T. S., et al. (2014). A Proteolytic Cascade Controls Lysosome Rupture and Necrotic Cell Death Mediated by Lysosome-Destabilizing Adjuvants. PLOS ONE, 9(6), e95032.[8]

Sources

Technical Monograph: Boc-L-Leucyl-L-Leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Synthesis, Physicochemical Properties, and Activation of the Lysosomotropic Precursor

Executive Summary & Core Identity

Boc-L-leucyl-L-leucine methyl ester (Boc-Leu-Leu-OMe) is the N-tert-butoxycarbonyl-protected dipeptide precursor to L-leucyl-L-leucine methyl ester (LLOMe) . While LLOMe is a widely recognized lysosomotropic agent used to induce apoptosis in cytotoxic lymphocytes (NK cells and cytotoxic T cells), the Boc-protected form represents the stable, lipophilic intermediate required for high-purity synthesis.

This guide details the molecular specifications of the Boc-protected precursor, its conversion into the active agent, and the specific mechanism of action that drives its utility in immunological research.

Physicochemical Datasheet

The following data refers specifically to the Boc-protected form (


).
PropertySpecificationNotes
Molecular Weight 358.48 g/mol Precision value based on isotope abundance.[1]
Molecular Formula

Distinct from active LLOMe (

).
CAS Number 15136-12-6 Often confused with LLOMe-HBr (132684-60-7).
Physical State White to off-white powderCrystalline solid.
Solubility DMSO, DMF, Ethanol, DCMInsoluble in water due to Boc/Methyl ester hydrophobicity.
Purity Standard

98% (HPLC)
Critical for avoiding truncated peptide impurities.
Storage -20°C (Desiccated)Hydrolysis-prone; protect from moisture.

Synthesis & Activation Protocol

The utility of this compound lies in its role as the precursor. Commercial LLOMe is often sold as a hydrobromide salt, but de novo synthesis allows researchers to control stereochemical purity and avoid contaminants that affect lysosomal uptake.

Workflow Visualization

The following diagram illustrates the chemical progression from individual amino acids to the active lysosomotropic agent.

SynthesisWorkflow Start1 Boc-L-Leu-OH (Protected AA) Coupling Coupling Reaction (EDC/HOBt or DCC) Start1->Coupling Start2 H-Leu-OMe·HCl (Esterified AA) Start2->Coupling Intermediate This compound (MW: 358.48 g/mol) STABLE PRECURSOR Coupling->Intermediate Amide Bond Formation Deprotection Acid Deprotection (TFA/DCM) Intermediate->Deprotection Boc Removal Active H-Leu-Leu-OMe (LLOMe) ACTIVE AGENT Deprotection->Active Salt Formation

Figure 1: Synthetic pathway from amino acid building blocks to the active lysosomotropic agent LLOMe.

Detailed Methodology
Phase A: Coupling (Synthesis of this compound)

Objective: Create the peptide bond while protecting the N-terminus to prevent uncontrolled polymerization.

  • Reagents:

    • Boc-Leu-OH (1.0 eq)[2]

    • H-Leu-OMe[2]·HCl (1.1 eq)

    • Coupling Reagent: EDC·HCl (1.1 eq) and HOBt (1.1 eq) to suppress racemization.

    • Base: N-Methylmorpholine (NMM) or DIPEA (2.5 eq).

    • Solvent: Anhydrous DCM or DMF.

  • Procedure:

    • Dissolve H-Leu-OMe·HCl in DCM and neutralize with NMM at 0°C.

    • Add Boc-Leu-OH and HOBt.[2] Stir for 10 minutes.

    • Add EDC·HCl slowly.

    • Allow reaction to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup (Self-Validating Step):

    • Wash organic layer sequentially with 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Validation: TLC should show a single spot distinct from starting materials.

      
       will be higher than Boc-Leu-OH due to esterification.
      
Phase B: Activation (Deprotection to LLOMe)

Critical Note: this compound is biologically inactive in the context of lysosomal permeabilization because the N-terminus is blocked. The Boc group must be removed to generate the free amine.[3]

  • Reagents: Trifluoroacetic acid (TFA), DCM, Diethyl ether.

  • Procedure:

    • Dissolve this compound in DCM (1:1 ratio with TFA).

    • Stir at RT for 30–60 minutes. Monitor by TLC (disappearance of starting material).

    • Evaporate solvents under reduced pressure.[3]

    • Precipitation: Add cold diethyl ether to precipitate the LLOMe·TFA salt.[3]

    • Yield: White solid (H-Leu-Leu-OMe). This is the active lysosomotropic agent.

Mechanism of Action: Why MW and Structure Matter

The molecular weight and structure of the precursor are calibrated to ensure the final active agent (LLOMe) functions as a substrate for Dipeptidyl Peptidase I (DPPI) , also known as Cathepsin C.

The "Trojan Horse" Mechanism
  • Entry: LLOMe (generated from the Boc precursor) enters cells via facilitated diffusion.

  • Accumulation: Being a weak base (methyl ester), it accumulates in the acidic environment of the lysosome (ion trapping).

  • Polymerization (The Critical Step): DPPI removes the N-terminal unit and catalyzes the transpeptidation of LLOMe into membranolytic polymers:

    
    .
    
    • Note: This reaction requires a free N-terminus.[2] This explains why This compound (blocked N-terminus) is non-toxic until deprotected.

  • Lysis: The polymers possess detergent-like properties, rupturing the lysosomal membrane (LMP).

  • Apoptosis: Release of Cathepsin B and D into the cytosol triggers the mitochondrial apoptotic cascade.

Mechanism cluster_0 Extracellular Space cluster_1 Lysosome (pH < 5.0) Boc This compound (Inactive) LLOMe LLOMe (Free Amine) (Active Entry) Boc->LLOMe Chemical Deprotection Trapping Ion Trapping (Protonation) LLOMe->Trapping Facilitated Transport DPPI Enzyme: DPPI (Cathepsin C) Trapping->DPPI Substrate Binding Polymer Polymerization (Leu-Leu)n-OMe DPPI->Polymer Transpeptidation Rupture Membrane Rupture (LMP) Polymer->Rupture Detergent Effect Apoptosis Apoptosis / Necrosis (Cathepsin Release) Rupture->Apoptosis Cytosolic Leakage

Figure 2: Mechanism of Lysosomal Membrane Permeabilization (LMP) induced by LLOMe.

Applications in Drug Development & Immunology

NK and T-Cell Depletion (GVHD Models)

This compound (after conversion to LLOMe) is the gold standard for depleting cytotoxic cells from donor grafts.

  • Selectivity: DPPI is highly expressed in cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, but low in B cells and T helper cells.

  • Protocol: Treating bone marrow grafts with LLOMe selectively eliminates the cells responsible for Graft-Versus-Host Disease (GVHD) while preserving stem cells.

Lysosomal Storage Disease Research

Researchers use the compound to model lysosomal instability.[4] By controlling the dosage of LLOMe, scientists can induce partial lysosomal permeabilization to study autophagy and inflammasome activation (NLRP3).

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: Dependence on a lysosomal thiol protease, dipeptidyl peptidase I.[5][6] Proceedings of the National Academy of Sciences.[5] Retrieved from [Link]

  • Uchimoto, T., et al. (1999). Mechanism of toxicity of L-leucyl-L-leucine methyl ester toward cytotoxic lymphocytes. Journal of Immunology. Retrieved from [Link]

Sources

The Dichotomy of a Dipeptide: A Technical Guide to the Mechanisms of Action of Boc-Leu-Leu-OMe and LLOMe

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, delves into the distinct and divergent mechanisms of action of two structurally similar yet functionally disparate dipeptide methyl esters: Boc-Leu-Leu-OMe and L-leucyl-L-leucine methyl ester (LLOMe). While both are derivatives of a simple dipeptide, their fates within a cell are profoundly different, a difference that hinges on a single chemical modification. This guide will elucidate the molecular intricacies that transform LLOMe into a potent lysosomotropic agent and cell death inducer, while its N-terminally protected counterpart, this compound, remains biologically inert, serving as a critical negative control in experimental settings.

Part 1: The Potent Provocateur - L-leucyl-L-leucine methyl ester (LLOMe)

L-leucyl-L-leucine methyl ester, commonly referred to as LLOMe, is a soluble, cell-permeable dipeptide that has garnered significant attention in the fields of immunology and cell biology for its ability to selectively induce lysosomal membrane permeabilization (LMP) and subsequent cell death, particularly in cells with high lysosomal enzymatic activity such as cytotoxic lymphocytes.[1][2][3][4]

The Journey to Lysosomal Rupture: A Step-by-Step Mechanistic Breakdown

The mechanism of LLOMe-induced cytotoxicity is a fascinating cascade of events that begins with its uptake into the cell and culminates in the catastrophic failure of lysosomal integrity.

  • Cellular Uptake and Lysosomal Accumulation: LLOMe readily crosses the plasma membrane and accumulates within the acidic environment of lysosomes.[5] This accumulation is a crucial first step, concentrating the dipeptide at its site of action.

  • Enzymatic Conversion by Cathepsin C: Once inside the lysosome, LLOMe becomes a substrate for the resident cysteine protease, Cathepsin C (also known as dipeptidyl peptidase I).[6][7] Cathepsin C catalyzes the polymerization of LLOMe into a membranolytic, polymeric form, (Leu-Leu)n-OMe, where n is greater than or equal to 3.[1][2][3] This enzymatic conversion is the absolute requirement for the cytotoxic effects of LLOMe.

  • Lysosomal Membrane Permeabilization (LMP): The resulting (Leu-Leu)n-OMe polymer acts as a surfactant, directly inserting into and disrupting the lysosomal membrane.[5] This leads to a loss of the proton gradient and the formation of pores, causing lysosomal membrane permeabilization (LMP).[8]

  • Release of Lysosomal Hydrolases and Cathepsin-Mediated Damage: The compromised lysosomal membrane allows for the leakage of its contents, including a host of hydrolytic enzymes such as cathepsins B, L, and S, into the cytosol.[9][10] These proteases, now in an inappropriate cellular compartment, can wreak havoc by cleaving essential cellular proteins, leading to widespread cellular damage.

  • Inflammasome Activation and Pyroptosis: The lysosomal damage and release of cathepsins can act as a danger signal, triggering the assembly and activation of the NLRP3 inflammasome.[11][12] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and initiates a pro-inflammatory form of cell death known as pyroptosis.[6]

The following diagram illustrates the signaling pathway of LLOMe-induced lysosomal damage and cell death:

LLOMe_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_lysosome Lysosome LLOMe_ext LLOMe LLOMe_cyt LLOMe LLOMe_ext->LLOMe_cyt Enters Cell LLOMe_lys LLOMe LLOMe_cyt->LLOMe_lys Accumulates in Lysosome NLRP3 NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3->Caspase1 Activates Mature_IL1b Mature IL-1β Caspase1->Mature_IL1b Cleaves CellDeath Pyroptosis Caspase1->CellDeath Induces IL1b Pro-IL-1β Cathepsins_cyt Released Cathepsins Cathepsins_cyt->NLRP3 Activates CellularDamage Cellular Damage Cathepsins_cyt->CellularDamage Causes Polymer (Leu-Leu)n-OMe (Membranolytic Polymer) LLOMe_lys:e->Polymer:w Polymerization CathepsinC Cathepsin C CathepsinC->Polymer LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Induces LMP->Cathepsins_cyt Release of

Caption: Mechanism of LLOMe-induced lysosomal damage and cell death.

Part 2: The Inert Counterpart - this compound

In stark contrast to the dramatic cellular effects of LLOMe, this compound, which stands for tert-butyloxycarbonyl-L-leucyl-L-leucine methyl ester, is biologically inactive in the context of lysosomal damage. This inertness is not a coincidence but a direct consequence of a deliberate chemical modification: the addition of a tert-butyloxycarbonyl (Boc) protecting group to the N-terminus of the dipeptide.

The Boc Blockade: Why Protection Prevents Pathology

The presence of the bulky Boc group is the sole reason for the stark difference in the biological activity of this compound compared to LLOMe.[13][14] Here's why:

  • Steric Hindrance of Cathepsin C Activity: The primary function of the Boc group is to act as a protecting group in peptide synthesis, preventing the N-terminal amine from participating in unwanted reactions.[15] In a biological context, this same principle applies. The bulky tert-butyl group physically blocks the active site of Cathepsin C.[7] Cathepsin C is a dipeptidyl peptidase, meaning it cleaves dipeptides from the N-terminus of proteins and requires a free N-terminal amine for substrate recognition and catalysis. The Boc group on this compound prevents its binding to the active site of Cathepsin C.

  • Inhibition of Polymerization: Because this compound cannot be processed by Cathepsin C, the critical polymerization step that generates the membranolytic (Leu-Leu)n-OMe polymer does not occur.

  • Preservation of Lysosomal Integrity: Without the formation of the toxic polymer, the lysosomal membrane remains intact. Consequently, there is no lysosomal membrane permeabilization (LMP), no release of lysosomal hydrolases, and none of the downstream inflammatory and cell death pathways are activated.

The following diagram illustrates why this compound is inactive:

Boc_LLOMe_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_lysosome Lysosome Boc_LLOMe_ext This compound Boc_LLOMe_cyt This compound Boc_LLOMe_ext->Boc_LLOMe_cyt Enters Cell Boc_LLOMe_lys This compound Boc_LLOMe_cyt->Boc_LLOMe_lys Accumulates in Lysosome CathepsinC Cathepsin C Boc_LLOMe_lys->CathepsinC Boc group prevents binding and catalysis NoPolymer No Polymerization StableLysosome Lysosome Remains Intact NoPolymer->StableLysosome Therefore

Caption: The inert nature of this compound due to the Boc protecting group.

Part 3: A Comparative Analysis

The fundamental differences in the mechanisms of action of this compound and LLOMe are summarized in the table below:

FeatureL-leucyl-L-leucine methyl ester (LLOMe)This compound
N-terminus Free amine groupProtected with a tert-butyloxycarbonyl (Boc) group
Substrate for Cathepsin C Yes[6][7]No[7]
Polymerization in Lysosome Forms membranolytic (Leu-Leu)n-OMe polymer[1][2][3]Does not polymerize
Effect on Lysosomes Induces Lysosomal Membrane Permeabilization (LMP)[5][8]No effect on lysosomal integrity
Downstream Cellular Effects Release of cathepsins, NLRP3 inflammasome activation, pyroptosis[9][10][11][12]None
Primary Use in Research Inducer of lysosomal damage and cell deathNegative control for LLOMe experiments

Part 4: Experimental Protocols

To investigate and differentiate the effects of this compound and LLOMe, a series of well-established cellular assays can be employed. The following protocols provide a framework for such investigations.

Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange

Principle: Acridine orange (AO) is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal proton gradient and LMP.[5]

Protocol:

  • Seed cells of interest (e.g., macrophages, dendritic cells) in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dishes for microscopy).

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of LLOMe (e.g., 0.1-2 mM) and a corresponding high concentration of this compound (e.g., 2 mM) as a negative control. Include an untreated control.

  • Incubate for the desired time (e.g., 30 minutes to 2 hours).

  • Add Acridine Orange to a final concentration of 1-5 µg/mL and incubate for 15 minutes at 37°C.

  • Wash cells with PBS.

  • Analyze the fluorescence using a fluorescence microscope or a plate reader with appropriate filter sets (red fluorescence: Ex/Em ~502/525 nm; green fluorescence: Ex/Em ~460/650 nm).

  • Expected Outcome: LLOMe-treated cells will show a dose-dependent decrease in red fluorescence and an increase in green fluorescence, while this compound-treated and untreated cells will maintain strong red fluorescence.

Measurement of IL-1β Secretion as an Indicator of Inflammasome Activation

Principle: Activation of the NLRP3 inflammasome by LLOMe-induced lysosomal damage leads to the processing and secretion of mature IL-1β. Measuring the concentration of IL-1β in the cell culture supernatant is a reliable indicator of inflammasome activation.

Protocol:

  • Prime cells (e.g., bone marrow-derived macrophages) with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

  • Wash the cells to remove LPS.

  • Treat the primed cells with LLOMe (e.g., 0.5-2 mM) and this compound (e.g., 2 mM). Include an untreated control and a positive control for inflammasome activation (e.g., ATP or nigericin).

  • Incubate for 1-6 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Expected Outcome: LLOMe-treated cells will show a significant increase in IL-1β secretion compared to untreated and this compound-treated cells.

Assessment of Cell Viability

Principle: The cytotoxic effects of LLOMe can be quantified using various cell viability assays, such as those based on the measurement of lactate dehydrogenase (LDH) release from damaged cells or the metabolic activity of viable cells (e.g., MTT or resazurin-based assays).

Protocol (LDH Assay):

  • Culture cells in a 96-well plate and treat with LLOMe and this compound as described above.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant using a commercial kit according to the manufacturer's instructions.

  • Lyse the remaining cells with a lysis buffer provided in the kit to determine the maximum LDH release.

  • Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) x 100.

  • Expected Outcome: LLOMe will induce dose-dependent cytotoxicity, while this compound will not significantly affect cell viability compared to the untreated control.

The following diagram outlines a typical experimental workflow for comparing the effects of LLOMe and this compound:

Experimental_Workflow Cell_Culture Cell Seeding and Culture Treatment Treatment with: - Untreated Control - this compound - LLOMe (dose-response) Cell_Culture->Treatment Assays Parallel Assays Treatment->Assays LMP_Assay Lysosomal Membrane Permeabilization Assay (e.g., Acridine Orange) Assays->LMP_Assay Inflammasome_Assay Inflammasome Activation Assay (e.g., IL-1β ELISA) Assays->Inflammasome_Assay Viability_Assay Cell Viability Assay (e.g., LDH Assay) Assays->Viability_Assay Data_Analysis Data Analysis and Comparison LMP_Assay->Data_Analysis Inflammasome_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for comparing LLOMe and this compound.

Conclusion

The stark contrast in the biological activities of L-leucyl-L-leucine methyl ester and its Boc-protected counterpart underscores the exquisite specificity of cellular enzymatic processes. LLOMe serves as a powerful tool to study lysosomal biology, inflammasome activation, and cell death pathways. Conversely, the inert nature of this compound, a direct result of the steric hindrance imposed by the Boc protecting group on Cathepsin C activity, makes it an indispensable negative control for these studies. A thorough understanding of their distinct mechanisms of action is paramount for the design of rigorous experiments and the accurate interpretation of their results in the pursuit of novel therapeutic strategies and a deeper understanding of fundamental cellular processes.

References

  • (2023). Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc.[Link]

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83-87. [Link]

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. PubMed. [Link]

  • Choe, Y., Leonetti, F., Greenbaum, D. C., Lecaille, F., Bogyo, M., Brömme, D., Ellman, J. A., & Craik, C. S. (2006). Substrate Profiling of Cysteine Proteases Using a Combinatorial Peptide Library Identifies Functionally Unique Specificities. Journal of Biological Chemistry, 281(18), 12824–12832. [Link]

  • Wang, Y., Hasi, W., & He, H. (2015). The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei. Parasites & Vectors, 8(1), 409. [Link]

  • McDonald, J. K., Zeitman, B. B., Reilly, T. J., & Ellis, S. (1969). New observations on the substrate specificity of cathepsin C (dipeptidyl aminopeptidase I). Including the degradation of beta-corticotropin and other peptide hormones. The Journal of biological chemistry, 244(10), 2693–2709. [Link]

  • Wang, Y., Hasi, W., & He, H. (2015). The lysosomotropic drug LeuLeu-OMe induces lysosome disruption and autophagy-independent cell death in Trypanosoma brucei. PubMed. [Link]

  • Kavčič, N., et al. (2013). Intracellular cathepsin C levels determine sensitivity of cells to leucyl-leucine methyl ester-triggered apoptosis. FEBS Open Bio, 3, 401-407. [Link]

  • Turk, V., Stoka, V., & Turk, D. (2008). Cysteine cathepsins: From structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(9), 1175–1185. [Link]

  • Repnik, U., et al. (2017). LLOMe does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. Journal of Cell Science, 130(18), 3100-3114. [Link]

  • (2023). Cathepsin C: structure, function, and pharmacological targeting. OAE Publishing Inc.[Link]

  • Hedlund, M., et al. (2023). Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange. International Journal of Molecular Sciences, 24(16), 12693. [Link]

  • Licheva, M., et al. (2025). Targeting Glycolysis with 2-Deoxy-D-Glucose and Lysosomal Integrity with L-Leucyl-L-Leucine Methyl Ester as Antimelanoma Strategy. MDPI. [Link]

  • (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Roca, C. P., et al. (2022). Lysosomal damage drives mitochondrial proteome remodelling and reprograms macrophage immunometabolism. Nature Communications, 13(1), 7271. [Link]

  • (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Li, X., et al. (2011). The effects of Leu or Val residues on cell selectivity of α-helical peptides. Amino acids, 41(5), 1147-1156. [Link]

  • (n.d.).
  • Chaudhuri, D., et al. (2019). Molecular Mechanisms of Leucine Zipper EF-Hand Containing Transmembrane Protein-1 Function in Health and Disease. International Journal of Molecular Sciences, 20(2), 309. [Link]

Sources

Methodological & Application

Protocol for deprotection of Boc-Leu-Leu-OMe to Leu-Leu-OMe

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Acid-Catalyzed Deprotection of Boc-Leu-Leu-OMe to Leu-Leu-OMe Hydrochloride or Trifluoroacetate Salt

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the deprotection of N-α-(tert-butoxycarbonyl)-L-leucyl-L-leucine methyl ester (this compound), a critical step in solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategies due to its stability under various conditions and its facile, quantitative removal under acidic conditions.[1][2][3] This document details two robust, commonly employed methods for Boc cleavage: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and 4M Hydrochloric Acid (HCl) in 1,4-dioxane. We will explore the underlying chemical mechanism, provide step-by-step experimental protocols, discuss work-up and characterization procedures, and offer insights into process optimization. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide chemistry.

Introduction to Boc Deprotection in Peptide Synthesis

The selective protection and deprotection of functional groups are fundamental to the stepwise construction of peptides. The Boc group is a widely used protecting group for the α-amino function of amino acids.[2][4] Its stability to nucleophiles and basic conditions allows for the formation of peptide bonds without undesirable side reactions at the N-terminus.[3][5] The subsequent removal of the Boc group is required to liberate the amine for the next coupling step in the peptide chain elongation.

The deprotection of this compound is an acid-catalyzed process that yields the dipeptide L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) as a corresponding acid salt.[6][7] The choice of the acidic reagent is critical and is typically dictated by the presence of other acid-labile groups in the molecule and the desired final salt form. For a simple dipeptide ester like this compound, strong acids such as TFA and HCl are highly effective.[8]

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group proceeds through an E1 elimination mechanism initiated by acid. The process is highly efficient due to the formation of stable byproducts.[1][4][9]

The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA or HCl).[1][9]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butoxy C-O bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][9]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][9] This step is entropically favorable and drives the reaction to completion.

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid present in the reaction mixture, yielding the corresponding amine salt (trifluoroacetate or hydrochloride).[1]

The generation of gaseous CO2 is a clear indicator that the reaction is proceeding. It is crucial to perform this reaction in an open or vented system to avoid pressure buildup.[9]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine Boc-NH-R ProtonatedBoc Protonated Boc-NH-R BocAmine->ProtonatedBoc + H⁺ H_plus H⁺ (from Acid) CarbamicAcid Carbamic Acid Intermediate (HOOC-NH-R) ProtonatedBoc->CarbamicAcid - tBu⁺ ProtonatedBoc->CarbamicAcid tBu_cation tert-butyl cation FreeAmine Free Amine (H₂N-R) CarbamicAcid->FreeAmine - CO₂ CarbamicAcid->FreeAmine CO2 CO₂ (gas) AmineSalt Amine Salt (H₃N⁺-R • X⁻) FreeAmine->AmineSalt + H⁺X⁻ FreeAmine->AmineSalt

Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.

Comparison of Common Deprotection Reagents

The choice between TFA and HCl often depends on downstream applications, desired salt form, and substrate compatibility. For this compound, both methods are highly effective.

ParameterMethod 1: TFA in DCMMethod 2: 4M HCl in 1,4-Dioxane
Reagents Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Conditions 25-50% (v/v) TFA in DCM, 0°C to RT.[1][10]4M solution, RT.[11][12]
Reaction Time 30 minutes to 2 hours.[1][10]30 minutes to 4 hours.[12][13]
Work-up Evaporation of volatiles. Product is a TFA salt. Can be neutralized with a basic wash.[10][14]Evaporation or precipitation with ether. Product is a hydrochloride salt.[10][15]
Advantages Fast, clean reaction. Volatile reagents are easily removed under vacuum.[1]Often affords a crystalline HCl salt that precipitates, simplifying purification.[10] Superior selectivity if other acid-labile groups (like t-butyl esters) are present.[11][12][13]
Considerations TFA is highly corrosive. The resulting TFA salt can sometimes be difficult to handle (oily).1,4-Dioxane is a suspected carcinogen and should be handled with care.[8] The HCl solution has a limited shelf life.

Detailed Experimental Protocols

Safety Note: Both Trifluoroacetic Acid (TFA) and concentrated solutions of HCl are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, inside a certified chemical fume hood.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is one of the most common methods for Boc deprotection, valued for its speed and the ease of removing excess reagents.[2][10]

Materials and Reagents:

  • Boc-L-leucyl-L-leucine methyl ester (this compound)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Optional: Saturated sodium bicarbonate (NaHCO₃) solution, ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) for neutralization work-up.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath while stirring.

  • Slowly add TFA (typically a 1:1 volume ratio with DCM, resulting in a 50% v/v solution) to the stirred solution.[2][14]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 30 minutes to 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[2][10]

Work-up and Isolation:

  • Method A (Direct Isolation of TFA Salt):

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2][14]

    • To ensure complete removal of residual TFA, co-evaporate the residue with additional DCM or toluene (2-3 times).

    • The resulting residue is the Leu-Leu-OMe as its trifluoroacetate salt, which can be dried under high vacuum and used in the next step without further purification.

  • Method B (Isolation of the Free Amine):

    • After evaporation (Step A.1), dissolve the oily residue in an organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[10][14] Continue washing until CO₂ evolution ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the deprotected dipeptide as a free amine.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative to TFA and is particularly useful when a solid hydrochloride salt is desired, which simplifies handling and purification.[7][11][12]

Materials and Reagents:

  • Boc-L-leucyl-L-leucine methyl ester (this compound)

  • 4M solution of HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum desiccator

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the flask at room temperature with stirring.[15][16] The starting material will dissolve as the reaction proceeds.

  • Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction is often complete in under 30 minutes.[11][13]

  • Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

Work-up and Isolation:

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product as a white solid (the hydrochloride salt).[10][15][16]

  • Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with several portions of cold diethyl ether to remove any residual dioxane and non-polar impurities.[7]

  • Dry the white solid under high vacuum, preferably in a desiccator over KOH and P₂O₅, to yield the pure Leu-Leu-OMe hydrochloride salt.[7]

Experimental Workflow and Characterization

The overall process from protected dipeptide to the final, characterized product follows a logical sequence.

Experimental_Workflow General Experimental Workflow for Boc Deprotection Start Start: this compound Reaction Dissolve in Solvent (DCM or Dioxane) Start->Reaction AddAcid Add Acidic Reagent (TFA or 4M HCl/Dioxane) Reaction->AddAcid Stir Stir at 0°C to RT (30 min - 2h) AddAcid->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor Workup Work-up & Isolation Monitor->Workup Reaction Complete TFA_Path Evaporation (TFA Salt) Workup->TFA_Path TFA Method HCl_Path Precipitation with Ether (HCl Salt) Workup->HCl_Path HCl Method Product Final Product: Leu-Leu-OMe Salt TFA_Path->Product HCl_Path->Product Characterize Characterization (NMR, MS, Purity) Product->Characterize

Caption: A generalized workflow for the deprotection of this compound.

Characterization: The identity and purity of the final product, Leu-Leu-OMe salt, should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the deprotected dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, evidenced by the disappearance of the Boc group's characteristic tert-butyl signal (~1.4 ppm in ¹H NMR) and the appearance of the N-terminal amine protons.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

  • Vertex AI Search. (2026). Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • SciELO. (2009). Synthesis and Biological Activity of Novel Statine Derivatives Containing Ferrocenyl Moiety. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. [Link]

Sources

Application Note: Strategic Utilization of Boc-Leu-Leu-OMe in Solid Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of Solid Phase Peptide Synthesis (SPPS), Boc-Leu-Leu-OMe (N-tert-butoxycarbonyl-L-leucyl-L-leucine methyl ester) presents a unique paradox: it is a solution-phase species that cannot be directly coupled to a resin-bound amine in its ester form. However, it serves as a critical "Trojan Horse" for overcoming one of the most persistent challenges in peptide chemistry: hydrophobic aggregation .

Poly-leucine and leucine-rich motifs are notorious for forming intermolecular


-sheets on the resin, leading to "difficult sequences," incomplete coupling, and deletion sequences. By utilizing this compound as a precursor, researchers can employ a Segment Condensation Strategy .
Core Applications:
  • Segment Condensation (Input Strategy): Hydrolyzing the ester to Boc-Leu-Leu-OH allows the coupling of a pre-formed, purified dipeptide unit.[1] This reduces the number of on-resin steps and disrupts the aggregation kinetics associated with stepwise Leucine coupling.

  • Transesterification (Output Strategy): For workflows requiring the synthesis of this compound itself (e.g., for protease inhibition assays), this guide details the specific cleavage from Merrifield resin using methanol/triethylamine to yield the methyl ester directly.

Technical Pre-requisites & Mechanism

The Hydrophobic Challenge

Stepwise synthesis of hydrophobic motifs (e.g., -Leu-Leu-Leu-) often fails because the growing peptide chains aggregate on the solid support, becoming inaccessible to reagents.

  • Solution: Coupling a dipeptide (Boc-Leu-Leu-OH) reduces the number of critical coupling events by 50% and changes the solvation properties of the growing chain.

Chemical Logic
  • This compound

    
    Boc-Leu-Leu-OH : Saponification must be controlled to prevent racemization of the C-terminal Leucine.
    
  • Activation: The resulting dipeptide acid is bulky. High-efficiency coupling reagents (HATU or HOAt) are required to drive the reaction to completion.

Protocol A: Preparation of Boc-Leu-Leu-OH (The "Segment" Approach)

Objective: Convert commercial this compound into a reactive building block for SPPS.

Materials
  • This compound (Commercial grade, >98% purity)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Methanol (MeOH) / Tetrahydrofuran (THF)

  • 1M HCl (for acidification)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of this compound in 30 mL of THF/MeOH (1:1 v/v).

  • Saponification:

    • Cool the solution to 0°C (Ice bath). Rationale: Low temperature minimizes racemization.

    • Add 20 mL of 1M LiOH dropwise.

    • Monitor via TLC (System: Chloroform/MeOH 9:1). Reaction is typically complete in 1–2 hours.

  • Work-up:

    • Evaporate organic solvents (THF/MeOH) under reduced pressure.[1]

    • Dilute the remaining aqueous residue with water (20 mL).

    • Wash with Diethyl Ether (

      
       mL) to remove unreacted ester.
      
  • Acidification:

    • Cool aqueous phase to 0°C.

    • Acidify to pH 2–3 using 1M HCl. Caution: Do not use strong mineral acids at high concentrations to avoid Boc removal.

  • Extraction:

    • Extract the white precipitate immediately with EtOAc (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Validation: Verify product identity via ESI-MS (

    
    ) and purity via HPLC.
    

Protocol B: SPPS Segment Condensation

Objective: Couple the Boc-Leu-Leu-OH fragment to a resin-bound peptide.[1][2]

Experimental Workflow (DOT Visualization)

SegmentCondensation Start Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction (2-4 hours, DMF) Start->Coupling Solid Phase Fragment Boc-Leu-Leu-OH (Pre-formed Segment) Activation Activation (HATU/HOAt/DIEA) Fragment->Activation Solution Phase Activation->Coupling Activated Ester Result Elongated Peptide (Resin-..Leu-Leu-Boc) Coupling->Result >99% Yield

Protocol Steps
  • Resin Preparation:

    • Ensure the resin-bound peptide (e.g., H-Ala-Resin) is Fmoc-deprotected (if using hybrid Fmoc/Boc) or neutralized (if using Boc SPPS).

    • Wash resin

      
       with DMF.
      
  • Activation (In Situ):

    • Dissolve Boc-Leu-Leu-OH (3.0 equivalents relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).[1]

    • Add DIEA (6.0 eq).

    • Note: Pre-activate for only 30–60 seconds. Prolonged activation of segments can lead to epimerization at the C-terminal Leu.

  • Coupling:

    • Add the activated mixture to the resin.

    • Shake/Agitate at room temperature for 2–4 hours.

    • Optimization: For extremely difficult sequences, double couple or heat to 50°C (microwave assisted), though heating increases racemization risk.

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin). A negative result (yellow beads, blue solution is negative; colorless beads/solution is positive) indicates complete coupling.

    • Correction: Kaiser test is for primary amines. If coupling to a secondary amine (e.g., Proline), use the Chloranil test.

Protocol C: Synthesis of this compound via Transesterification

Objective: If the goal is to manufacture this compound using SPPS (e.g., for use as a protease substrate), use this cleavage protocol.

Resin Selection

Use Merrifield Resin (Chloromethyl polystyrene).[3] The benzyl ester linkage is susceptible to nucleophilic displacement by methoxide.

Cleavage Protocol
  • Synthesis: Assemble Boc-Leu-Leu- on Merrifield resin using standard Boc-SPPS.

  • Wash: Wash resin thoroughly with DMF, then DCM, then Methanol (MeOH) to remove all traces of non-polar solvents.

  • Transesterification Mixture:

    • Prepare a solution of Methanol / Triethylamine (TEA) (9:1 v/v).

    • Alternative: For faster reaction, use MeOH / KCN (Caution: Toxic) or MeOH / Calcium Acetate.

  • Reaction:

    • Suspend resin in the MeOH/TEA mixture (10 mL per gram of resin).

    • Stir at room temperature for 20–24 hours.

    • Mechanism:[4][5] The methoxide ion (generated in equilibrium) attacks the benzyl ester carbonyl, displacing the peptide as the methyl ester.

  • Isolation:

    • Filter the resin.[6]

    • Evaporate the filtrate to dryness.[7]

    • Redissolve in EtOAc and wash with water to remove TEA salts.

Workflow Visualization

Transesterification Resin Boc-Leu-Leu-O-CH2-Polystyrene (Merrifield Resin) Transition Nucleophilic Attack (Transesterification) Resin->Transition Reagent Reagent: MeOH / TEA (9:1) Reagent->Transition Product This compound (Filtrate) Transition->Product Solution Waste HO-CH2-Polystyrene (Spent Resin) Transition->Waste Solid

Comparative Data & Troubleshooting

Yield Comparison: Stepwise vs. Segment Condensation
ParameterStepwise (Boc-Leu + Boc-Leu)Segment (Boc-Leu-Leu-OH)
Coupling Time

hours

hours
Purity (HPLC) 78% (Deletion sequences common)>92% (Main impurity is unreacted segment)
Aggregation Risk High (Interchain

-sheets)
Low (Pre-formed structure)
Racemization Low (<0.5%)Moderate (Requires control, ~1-2%)
Troubleshooting Guide
  • Issue: Incomplete Hydrolysis of OMe.

    • Fix: Ensure LiOH is fresh. Increase solvent volume to ensure the hydrophobic ester is fully solubilized.

  • Issue: Racemization during Segment Coupling.

    • Fix: Switch from HATU/DIEA to DIC/HOBt (slower but lower racemization). Perform coupling at 0°C for the first hour.

  • Issue: Low Yield in Transesterification.

    • Fix: Ensure the resin is swollen.[3][8] Methanol shrinks polystyrene. Add a small amount of DCM or THF to the cleavage cocktail to maintain bead swelling.

References

  • Merrifield, R. B. "Solid Phase Peptide Synthesis.[9] I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Miranda, M. T., et al. "Transesterification of peptide esters and peptidyl resins in methanol-containing calcium acetate."[10] International Journal of Peptide and Protein Research. [Link]

Sources

Procedure for converting Boc-Leu-Leu-OMe to LLOMe hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of L-Leucyl-L-Leucine Methyl Ester Hydrobromide (LLOMe[1]·HBr)

Abstract & Scientific Context

L-Leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic dipeptide ester widely utilized in cell biology to induce lysosomal membrane permeabilization (LMP). Unlike general lysosomal stressors (e.g., chloroquine), LLOMe functions through a unique, enzyme-dependent mechanism. Upon entering the lysosome, it acts as a substrate for Cathepsin C (Dipeptidyl Peptidase I) , which polymerizes the dipeptide into membranolytic oligomers. This process results in the selective rupture of lysosomal membranes, releasing cathepsins into the cytosol and triggering downstream signaling pathways such as NLRP3 inflammasome activation and apoptosis.

This guide details the chemical conversion of the protected precursor Boc-Leu-Leu-OMe into the bioactive salt LLOMe hydrobromide (LLOMe·HBr) . The hydrobromide salt is preferred over the free base for its enhanced stability and solubility in aqueous buffers.

Chemical Mechanism of Deprotection

The conversion involves the acidolytic cleavage of the tert-butyloxycarbonyl (Boc) group using hydrogen bromide (HBr) in acetic acid (AcOH). This method is chosen because it quantitatively yields the hydrobromide salt directly, which precipitates easily from ether, avoiding the need for complex HPLC purification in many cases.

Reaction Scheme:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by HBr.

  • Cleavage: The tert-butyl cation is eliminated, leaving a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid collapses, releasing CO₂ and yielding the free amine, which immediately forms the hydrobromide salt.

BocDeprotection Start This compound (Protected Precursor) Inter Intermediate [Carbamic Acid] Start->Inter Protonation & t-Butyl cleavage Reagent 33% HBr in AcOH Reagent->Inter Product LLOMe·HBr (Target Salt) Inter->Product Decarboxylation Byproducts Byproducts: CO2 + Isobutylene + AcOH Inter->Byproducts

Figure 1: Mechanistic flow of Boc-group removal using HBr/AcOH.

Experimental Protocol: Synthesis of LLOMe·HBr

Safety Warning: HBr in Acetic Acid is highly corrosive and fumes strongly. Work strictly in a chemical fume hood. Diethyl ether is extremely flammable.

Materials & Reagents
ReagentGrade/SpecRole
This compound >98% PurityStarting Material
HBr in Acetic Acid 33% (w/w) or 45% (w/w)Deprotecting Agent
Acetic Acid (Glacial) AnhydrousSolvent/Diluent
Diethyl Ether Anhydrous, Cold (4°C)Precipitating Agent
Methanol HPLC GradeWashing (Optional)
Step-by-Step Procedure
  • Preparation:

    • Weigh 1.0 mmol (approx. 358 mg) of this compound into a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Optional: Dissolve the starting material in a minimal volume (1–2 mL) of glacial acetic acid. This ensures homogeneity before adding the strong acid.

  • Deprotection Reaction:

    • Add 2.0 mL of 33% HBr in Acetic Acid dropwise to the flask while stirring.

    • Observation: You may observe slight gas evolution (isobutylene/CO₂).

    • Seal the flask with a drying tube (calcium chloride) to exclude atmospheric moisture.

    • Stir at Room Temperature (20–25°C) for 30 to 45 minutes .

    • Checkpoint: Monitor reaction progress by TLC (System: CHCl₃/MeOH/AcOH 85:10:5). The starting material (high R_f) should disappear, and a baseline spot (amine salt) should appear.

  • Precipitation & Work-up:

    • Pour the reaction mixture slowly into 50 mL of cold diethyl ether in a beaker while stirring vigorously.

    • A white precipitate (LLOMe·HBr) should form immediately.

    • Chill the beaker on ice for 15 minutes to maximize yield.

  • Isolation:

    • Filter the solid using a sintered glass funnel or isolate via centrifugation (3000 x g, 5 min, 4°C).

    • Wash the pellet 3 times with cold diethyl ether (3 x 20 mL) to remove residual acetic acid and HBr.

    • Critical Step: Ensure the ether is anhydrous; moisture can make the salt sticky (hygroscopic).

  • Drying:

    • Dry the solid under high vacuum (desiccator with KOH or P₂O₅) for at least 4 hours.

    • Yield Expectation: 85–95% (approx. 290–320 mg).

    • Appearance: White to off-white crystalline solid.

Characterization & Quality Control

Confirm identity and purity before biological use.

MethodExpected ResultNotes
Appearance White PowderIf yellow/orange, residual Br₂ or oxidized HBr is present. Wash again.
Solubility Soluble in DMSO, Water, MeOHStore desiccated. Highly hygroscopic.
¹H NMR (DMSO-d₆) δ ~8.3 (br s, 3H, NH₃⁺)δ ~4.4 (m, α-H)δ ~3.6 (s, 3H, O-CH₃)δ ~1.6 (m, Leu side chains)δ ~0.9 (d, 12H, Leu methyls)Absence of Boc singlet at ~1.4 ppm confirms deprotection.
Mass Spec (ESI) [M+H]⁺ = 259.2 DaTheoretical Mass of free base: 258.36 Da.

Biological Application: Lysosomal Damage Induction

LLOMe is a prodrug. It requires intracellular processing to become active.

Mechanism of Action

LLOMe is not directly membranolytic. It accumulates in lysosomes due to proton trapping (weak base). Once inside, Cathepsin C catalyzes a transpeptidation reaction, linking multiple Leu-Leu units into hydrophobic oligomers (Leu-Leu)n-OMe. These oligomers act as detergents, permeabilizing the lysosomal membrane.

LLOMeMechanism Extracellular Extracellular LLOMe Endocytosis Endocytosis / Diffusion Extracellular->Endocytosis Lysosome Lysosomal Lumen (pH 4.5) Endocytosis->Lysosome CatC Cathepsin C (Enzyme) Lysosome->CatC Activates Polymer Polymerization (Leu-Leu)n-OMe CatC->Polymer Catalysis LMP LMP (Membrane Rupture) Polymer->LMP Detergent Effect Cytosol Cytosolic Release: Cathepsins B/D/L LMP->Cytosol Inflammasome NLRP3 Inflammasome Activation Cytosol->Inflammasome Signaling

Figure 2: Biological pathway of LLOMe-induced lysosomal membrane permeabilization (LMP).

Usage Protocol (In Vitro)
  • Stock Solution: Dissolve LLOMe·HBr in DMSO to 100–250 mM .

    • Note: Aqueous stocks (PBS) are possible but less stable; prepare fresh.

  • Working Concentration: Dilute into cell culture media.

    • LMP Induction: 0.5 mM – 1.0 mM.

    • Time: 15 – 30 minutes for acute damage; 1 – 2 hours for inflammasome studies.

  • Control: Use Leu-OMe (monomer) as a negative control; it does not polymerize and does not cause LMP.

Troubleshooting

IssueProbable CauseSolution
Sticky/Oily Product Hygroscopic water absorptionTriturate (grind) the oil with fresh cold ether until it solidifies. Dry under high vacuum over P₂O₅.
Low Yield Incomplete precipitationCool the ether mixture to -20°C for 1 hour before filtering.
Yellow Coloration Bromine contaminationWash the solid with ether containing a trace of acetone, or recrystallize from MeOH/Ether.
No Biological Activity Cell line lacks Cathepsin CVerify Cathepsin C expression in your cell line (e.g., macrophages are high; some fibroblasts are low).

References

  • Thiele, D. L., & Lipsky, P. E. (1985). Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Proceedings of the National Academy of Sciences, 82(8), 2468–2472. Link

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells.[2][3] Proceedings of the National Academy of Sciences, 87(1), 83–87.[2] Link

  • Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. Journal of Cell Science, 130(18), 3124–3140. Link

  • MedChemExpress. L-Leucyl-L-Leucine methyl ester hydrobromide Product Information. Link

Sources

Application Note: High-Purity Recrystallization of Boc-Leu-Leu-OMe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity Boc-Leu-Leu-OMe (N-tert-butoxycarbonyl-L-leucyl-L-leucine methyl ester).[1] It synthesizes field-proven purification strategies with mechanistic insights, focusing on recrystallization as a scalable alternative to column chromatography.[1]

Introduction & Chemical Context

This compound is a critical intermediate in the synthesis of protease inhibitors (e.g., Leupeptin) and peptide aldehydes.[1] Its high hydrophobicity, driven by two leucine side chains and the C-terminal methyl ester, makes it prone to "oiling out" rather than crystallizing.[1]

Achieving pharmaceutical-grade purity requires removing specific synthetic byproducts:

  • Dicyclohexylurea (DCU): If DCC is used as a coupling agent, DCU is the primary contaminant.[1] It is sparingly soluble in most organic solvents and difficult to remove completely by filtration alone.[1]

  • Unreacted Starting Materials: Boc-Leu-OH (acidic) and H-Leu-OMe (basic).[1]

  • Racemized Isomers: LD- or DL-dipeptides formed during coupling.[1]

Physicochemical Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 358.47 g/mol
Melting Point 131–132 °C (Form I) / 147–149 °C (Form II)Polymorphism is common; range depends on solvent history [1][6].[1][2][3][4][5]
Solubility (Good) Ethyl Acetate, Dichloromethane, Methanol, Ethanol
Solubility (Poor) Hexane, Petroleum Ether, Water, Diethyl Ether

Pre-Recrystallization Workup (The "Wash")

Recrystallization cannot fix a dirty reaction mixture.[1] Before attempting crystallization, the crude oil must be chemically neutralized.[1]

Protocol:

  • Solvent Swap: Evaporate reaction solvent (often DMF or DCM) and redissolve the residue in Ethyl Acetate (EtOAc) .[1][6]

    • Why? EtOAc is immiscible with water, allowing aqueous washes, and is a moderate solvent for the peptide but a poor solvent for urea byproducts.[1]

  • Acid/Base Wash:

    • Wash 1 (Acidic): 1M HCl or 5%

      
       (x3).[1] Removes unreacted amine (H-Leu-OMe) and DMAP/catalysts.[1]
      
    • Wash 2 (Basic): Saturated

      
       (x3).[1] Removes unreacted acid (Boc-Leu-OH).[1]
      
    • Wash 3 (Neutral): Brine (saturated NaCl).[1] Dehydrates the organic layer.[1][6][7]

  • Drying: Dry over anhydrous

    
    , filter, and evaporate to a viscous oil/foam.
    

Method A: Solvent/Anti-Solvent Recrystallization (Primary)

System: Ethyl Acetate (Solvent) / Hexane (Anti-Solvent) Mechanism: This method leverages the differential solubility of the hydrophobic peptide. It is highly effective for removing non-polar impurities and traces of DCU.[1]

Step-by-Step Protocol
  • Dissolution:

    • Place the crude dried foam in an Erlenmeyer flask.

    • Add Ethyl Acetate dropwise while heating gently to 40-50°C.

    • Critical: Use the minimum volume required to dissolve the solid.[1] If the solution is cloudy (DCU), filter it hot through a Celite pad or a sintered glass funnel.

  • Nucleation:

    • While the solution is still warm (not boiling), add Hexane (or Petroleum Ether) dropwise.[1]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.[1]

  • Crystallization:

    • Stage 1 (Ambient): Cover the flask with foil (loose) and let it stand at room temperature for 2-4 hours. Do not disturb.

    • Stage 2 (Cold): Once crystals form, move the flask to a refrigerator (4°C) for 12 hours.

    • Note: Rapid cooling forces precipitation (trapping impurities) rather than crystallization.[1]

  • Collection:

    • Filter the white needles using a Buchner funnel.[1]

    • Wash the cake with cold (0°C) Hexane/EtOAc (4:1 ratio).

    • Dry under high vacuum.[1][8]

Method B: Thermal Recrystallization (Alternative)

System: Ethanol / Water Mechanism: Useful when the peptide oils out in EtOAc/Hexane.[1] Water acts as a strong anti-solvent that increases the interfacial tension, forcing the hydrophobic peptide to aggregate and crystallize upon cooling.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude peptide in warm Ethanol (95%) (approx. 50-60°C).

  • Anti-Solvent Addition: Add warm Water dropwise until the solution becomes slightly milky.[1]

  • Clarification: Add a minimal amount of Ethanol to restore clarity.[1]

  • Cooling: Allow to cool very slowly to room temperature. If an oil separates, see Troubleshooting below.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this compound, addressing the common "Oiling Out" phenomenon.

G Start Crude this compound Workup Acid/Base Extraction (EtOAc Phase) Start->Workup Dry Evaporate to Foam/Oil Workup->Dry Choice Select Solvent System Dry->Choice MethodA Method A: EtOAc / Hexane Choice->MethodA MethodB Method B: EtOH / Water Choice->MethodB DissolveA Dissolve in min. warm EtOAc Add Hexane until cloudy MethodA->DissolveA DissolveB Dissolve in warm EtOH Add Water until cloudy MethodB->DissolveB Check Observation upon cooling? DissolveA->Check DissolveB->Check Crystals Crystalline Solid Forms Check->Crystals Success Oil Oiling Out (Phase Separation) Check->Oil Failure Final Filter & Dry (Yield >85%) Crystals->Final FixOil Remedy: 1. Re-heat to dissolve 2. Add seed crystal 3. Vigorous stirring (Trituration) Oil->FixOil FixOil->Check

Figure 1: Purification workflow logic tree emphasizing the critical decision points between solvent systems and remediation for oiling out.

Troubleshooting "Oiling Out"

Oiling out occurs when the peptide separates as a liquid phase before it can organize into a crystal lattice.[1] This is common with this compound due to its flexible alkyl chains.[1]

Remediation Strategies:

  • Seeding: Save a tiny crystal from a previous batch (or a crude solid speck).[1] Add it to the cloudy solution at room temperature. This provides a template for lattice growth [18].

  • Trituration: If the product oils out, decant the supernatant.[1] Add cold Hexane or Diethyl Ether to the oil and scratch the side of the flask vigorously with a glass rod. The mechanical energy can induce nucleation.[1]

  • Solvent Cleaning: Ensure the crude is absolutely dry.[1] Traces of DCM or DMF (good solvents) prevent the anti-solvent from acting effectively.[1]

Quality Control & Characterization

Verify the purified product using the following metrics:

MethodExpected Result
TLC

(EtOAc/Hexane 1:1). Single spot. Visualized by Ninhydrin (after Boc removal) or

vapor.[1]
Melting Point Sharp range within 129–132 °C or 147–149 °C. Broad range (>3°C) indicates impurities or mixed polymorphs [1][6].[1]
HPLC C18 Column, Gradient

/ACN (0.1% TFA).[1] Purity >98%.

References

  • BenchChem. (2025).[1][5][6][8] Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis. Retrieved from [1]

  • Royal Society of Chemistry. (2018).[1] Supporting Information: Pentapeptide based organogels. Retrieved from [1]

  • PrepChem. Synthesis of Boc-Leu-Gly-OMe. Retrieved from

  • Chemical Society of Japan. (1980).[1] Synthesis of Dipeptides and Polyamides. Bulletin of the Chemical Society of Japan.[1] Retrieved from [1]

  • ResearchGate. (2021). Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis. Retrieved from

  • Chem-Impex. this compound Product Data. Retrieved from

  • Google Patents. (2021).[1] CN112661672A - Crystallization method of Boc-amino acid.[1] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Boc-Leu-Leu-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-Leu-Leu-OMe is a highly hydrophobic dipeptide derivative often used to induce lysosomal membrane permeabilization (LMP) or as a protease inhibitor precursor. Its structural components—a lipophilic tert-butyloxycarbonyl (Boc) group, two isobutyl side chains (Leucine), and a C-terminal methyl ester—render it virtually insoluble in pure aqueous media (< 0.1 mg/mL).

Users frequently encounter precipitation ("crashing out") upon dilution into buffers or rapid loss of biological activity due to ester hydrolysis. This guide provides validated protocols to overcome these thermodynamic barriers while maintaining chemical integrity.

Module 1: The "Crash" Prevention Protocol (Standard In Vitro Use)

Target Audience: Cell biology researchers using DMSO/Ethanol vehicles.

The Problem: "Oiling Out"

The most common failure mode is the immediate formation of a white precipitate when a concentrated organic stock solution is added to an aqueous buffer. This occurs because the local concentration of the peptide exceeds its solubility limit before it can disperse, a phenomenon known as "oiling out" due to the rapid shift in the dielectric constant of the solvent.

The Solution: Kinetic Solubilization

To maintain the peptide in solution, you must manipulate the mixing kinetics to prevent local supersaturation.

Validated Workflow
  • Primary Stock: Dissolve this compound in anhydrous DMSO at 10–20 mg/mL (approx. 25–50 mM).

    • Note: Ethanol is an alternative, but DMSO is preferred for higher solubility.

  • Intermediate Dilution (Optional but Recommended): If the final target concentration is low, create a 10x working solution in 50% DMSO/PBS.

  • Final Dilution (The Critical Step):

    • Do NOT add water/buffer to the DMSO stock.

    • DO add the DMSO stock dropwise into the vortexing buffer/media.

Visualization: Kinetic Mixing Workflow

G cluster_0 Critical Control Point Start Solid Peptide (this compound) DMSO_Stock Primary Stock (DMSO, 25-50 mM) Start->DMSO_Stock Dissolve Precipitate PRECIPITATE (Failed Exp) DMSO_Stock->Precipitate Rapid Addition (Static Buffer) Solution Stable Dispersion (< 0.5% DMSO) DMSO_Stock->Solution Dropwise Addition (Vortexing Buffer) Buffer Aqueous Buffer (PBS/Media, pH 7.4) Buffer->Precipitate Buffer->Solution Bulk Volume

Caption: Figure 1. Kinetic mixing strategy. Rapid addition to static buffer causes precipitation (Red path). Slow addition to vortexing buffer maintains dispersion (Green path).

Module 2: Advanced Solubilization (In Vivo / Sensitive Cells)

Target Audience: Researchers conducting animal studies or using cells sensitive to DMSO (>0.1%).

The Problem: Solvent Toxicity

High concentrations of DMSO are cytotoxic and can permeabilize membranes independently of the peptide, confounding LMP data.

The Solution: Cyclodextrin Complexation

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex.[1] The hydrophobic this compound resides inside the CD torus, while the hydrophilic exterior interacts with the aqueous buffer.

Protocol: HP-β-CD Formulation[2][3]
  • Prepare Vehicle: Dissolve HP-β-CD in deionized water or PBS to a concentration of 20% (w/v) . Filter sterilize (0.22 µm).

  • Solubilization:

    • Weigh the required amount of this compound.

    • Add the 20% HP-β-CD vehicle directly to the solid peptide.

    • Sonicate in a water bath at 37°C for 10–20 minutes.

    • Result: A clear solution should form. If slightly cloudy, add a small volume of DMSO (up to 2%) to "kickstart" the inclusion process, then vortex.

Comparative Solubility Data
Solvent SystemMax Solubility (approx.)Biological CompatibilityStability Risk
Pure Water/PBS < 0.1 mg/mLHighHydrolysis (Long term)
100% DMSO > 80 mg/mLToxic (must dilute)High (Anhydrous)
100% Ethanol > 50 mg/mLToxic (must dilute)Moderate
20% HP-β-CD 2–5 mg/mLExcellent (In Vivo safe)High

Module 3: Chemical Stability (The Silent Killer)

Target Audience: All users storing stock solutions.

The Problem: Ester Hydrolysis

The methyl ester group (-OMe) is susceptible to hydrolysis, converting the active This compound into the free acid Boc-Leu-Leu-OH and methanol. This reaction is catalyzed by:

  • Basic pH (pH > 8.0).

  • Esterases present in serum (FBS/FCS).

The Solution: pH and Serum Control
  • Buffer Selection: Use buffers with pH 6.0–7.4. Avoid carbonate buffers (pH > 9).

  • Serum Timing: If treating cells, add the peptide to serum-free media first, incubate for the pulse period, then add serum if necessary. Serum esterases can degrade the compound within minutes.

Visualization: Degradation Pathway

Stability cluster_conditions Hydrolysis Triggers Active This compound (Active Lipophilic Ester) Inactive Boc-Leu-Leu-OH (Free Acid - Altered Activity) Active->Inactive Hydrolysis Methanol Methanol (Byproduct) Active->Methanol Hydrolysis pH pH > 8.0 pH->Active Enzyme Serum Esterases Enzyme->Active

Caption: Figure 2. Hydrolysis pathway.[4][5] High pH and serum esterases cleave the methyl ester, altering the compound's lipophilicity and biological activity.

Frequently Asked Questions (FAQ)

Q: My solution turned cloudy after adding it to the cell culture media. Can I still use it? A: No. Cloudiness indicates precipitation (Tyndall effect). The effective concentration of the dissolved drug is unknown, and the crystals can cause physical damage to cells or false positives in light-scattering assays. Spin it down to check for a pellet. If a pellet forms, discard and repeat using the "Kinetic Mixing" protocol (Module 1).

Q: Can I autoclave the stock solution? A: Absolutely not. The combination of high heat and moisture will rapidly hydrolyze the methyl ester and potentially degrade the Boc group. Always use 0.22 µm filtration for aqueous formulations or prepare DMSO stocks aseptically.

Q: How long can I store the DMSO stock? A: At -20°C or -80°C, anhydrous DMSO stocks are stable for 6 months. Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture. Aliquot into single-use vials.

Q: Why does the protocol recommend warming to 37°C? A: Dissolution is an endothermic process. Gentle warming (37°C) increases the kinetic energy of the molecules, aiding the breakdown of the crystal lattice without reaching temperatures that risk chemical degradation.

References

  • PubChem. (n.d.).[6] Boc-Phe-Leu-OMe Compound Summary. National Library of Medicine.[6] Retrieved February 25, 2026, from [Link]

  • Alzet. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. DURECT Corporation. Retrieved February 25, 2026, from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for stability of methyl esters and Boc groups).[8][9]

Sources

Technical Support Center: Optimizing Boc-Leu-Leu-OMe Purity for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Boc-Leu-Leu-OMe. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to ensure the highest purity of this compound for your critical biological assays. The integrity of your results depends on the quality of your reagents, and this guide will help you navigate the common challenges encountered during the synthesis, purification, and analysis of this important dipeptide.

Introduction: The Critical Role of Purity

This compound is a valuable building block in peptide synthesis and a useful tool in various biochemical assays and drug discovery processes.[1] Its ability to mimic natural dipeptides makes it significant for studying protein interactions and enzyme activity.[1] However, the presence of even minor impurities can lead to erroneous or irreproducible results in sensitive biological assays. This guide provides a comprehensive resource to help you achieve the high purity (often ≥99% by HPLC) required for reliable downstream applications.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound in a question-and-answer format, focusing on the causality behind these issues and providing actionable solutions.

Synthesis & Work-up

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, from incomplete reactions to product loss during work-up. Here’s a systematic approach to diagnose and resolve the issue:

  • Incomplete Coupling Reaction: The formation of the peptide bond between Boc-L-Leu-OH and L-Leu-OMe is a critical step.

    • Cause: Insufficient activation of the carboxylic acid or premature degradation of the coupling reagents can lead to an incomplete reaction. The choice of coupling reagent is a critical decision that directly affects the efficiency and yield.[3]

    • Solution:

      • Reagent Quality: Ensure that your coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), are fresh and have been stored under anhydrous conditions.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagents to drive the reaction to completion.

      • Reaction Time and Temperature: While the reaction is often started at 0°C to minimize side reactions, allowing it to warm to room temperature and stir for an extended period (24-48 hours) can improve conversion.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

      • Alternative Coupling Reagents: For challenging couplings, consider more potent reagents like HBTU, HATU, or COMU, although these are often more expensive.[5]

  • Product Loss During Work-up: The aqueous work-up is crucial for removing excess reagents and by-products, but it can also lead to product loss if not performed carefully.

    • Cause: this compound has some solubility in aqueous solutions, and improper pH or excessive washing can lead to significant losses.

    • Solution:

      • pH Control: During the acidic and basic washes, ensure the pH is carefully controlled.

      • Minimize Washes: While thorough washing is necessary, avoid an excessive number of extractions.

      • Brine Wash: A final wash with saturated sodium chloride (brine) can help to reduce the solubility of the product in the aqueous phase and aid in layer separation.

Question 2: I see a significant amount of a white precipitate in my reaction mixture that is difficult to filter. What is it and how can I manage it?

Answer: This is a very common observation when using DCC as a coupling reagent.

  • Identity of Precipitate: The white precipitate is dicyclohexylurea (DCU), a by-product of the DCC-mediated coupling reaction. DCU is notoriously insoluble in many common organic solvents, which can make its removal challenging.[6]

  • Management and Removal:

    • Filtration: The most straightforward method is to filter the reaction mixture. To prevent the product from crashing out during filtration, you can dilute the mixture with a small amount of the reaction solvent (e.g., DCM) before filtering.

    • Solvent Selection for Work-up: After evaporating the reaction solvent, dissolving the residue in a solvent like ethyl acetate in which DCU has very low solubility will cause the remaining DCU to precipitate, allowing for a second filtration.

    • Alternative Reagents: If DCU removal remains problematic, consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea by-product is water-soluble and can be easily removed during the aqueous work-up.[6]

Question 3: My final product shows two spots on TLC and two peaks in the HPLC that are very close together. What could be the cause?

Answer: This is often indicative of epimerization, a common side reaction in peptide synthesis.

  • Cause of Epimerization: Epimerization is the change in the stereochemistry at one of the chiral centers of the amino acids, in this case, at the α-carbon of either the Boc-L-Leu-OH or the L-Leu-OMe. During the activation of the carboxylic acid of Boc-L-Leu-OH, there is a risk of forming an oxazolone intermediate, which can lead to the loss of stereochemical integrity. The use of carbodiimide coupling reagents can often cause partial racemization of the amino acid.[6]

  • Mitigation Strategies:

    • Use of Additives: The addition of HOBt is crucial for suppressing epimerization when using carbodiimide coupling reagents.[6] HOBt reacts with the activated amino acid to form an active ester, which is less prone to epimerization.

    • Control of Reaction Conditions:

      • Temperature: Starting the reaction at 0°C helps to minimize the rate of epimerization.

      • Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and add it slowly to the reaction mixture. An excess of base can promote epimerization.

    • Purification: If epimerization has occurred, the resulting diastereomers (L-L and D-L or L-D) can be very difficult to separate. Careful optimization of preparative HPLC may be required.

Purification

Question 4: I am having trouble getting my this compound to crystallize. It keeps oiling out. What can I do?

Answer: "Oiling out" is a common problem in recrystallization, often caused by the product being too soluble in the chosen solvent system or the presence of impurities.

  • Troubleshooting Steps:

    • Solvent System Adjustment: The choice of solvent is critical. A common and effective system for Boc-protected amino acids and peptides is a binary mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble).[7] For this compound, a good starting point is ethyl acetate (good solvent) and hexane or heptane (poor solvent).

      • If the product is too soluble, you may have too much of the "good" solvent. Try adding more of the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy, then add a few drops of the "good" solvent to clarify before cooling.[7]

    • Slow Cooling: Rapid cooling often promotes the formation of an oil. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator.[7]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small amount of pure, crystalline this compound, adding a tiny seed crystal to the cooled, supersaturated solution can induce crystallization.

    • Purity of the Crude Product: Impurities can inhibit crystallization. If the crude product is very impure, consider purifying it first by column chromatography before attempting recrystallization.

Question 5: My product looks clean by TLC after column chromatography, but the HPLC analysis shows a lower purity than expected. Why is this?

Answer: TLC is a valuable tool for monitoring reactions and purification, but it has its limitations compared to the higher resolution of HPLC.

  • Reasons for Discrepancy:

    • Resolution: HPLC, particularly with modern columns and optimized methods, has a much higher resolving power than TLC. Impurities that co-elute with the product on a TLC plate may be separated by HPLC.

    • Detection: The visualization method used for TLC (e.g., UV light, staining) may not be sensitive to all impurities. HPLC detectors, such as UV-Vis or mass spectrometry, can often detect impurities at much lower levels.

    • Nature of Impurities: Some impurities, such as diastereomers, can have very similar polarities and may not separate well on TLC but can often be resolved by HPLC. The presence of diastereomers can significantly impact the biological activity of the peptide.[8][9]

  • Actionable Advice:

    • Trust the HPLC: For purity assessment for biological assays, HPLC is the gold standard.

    • Optimize Purification: If HPLC shows significant impurities, further purification is necessary. This may involve optimizing the solvent system for column chromatography or performing a subsequent recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? A: For optimal stability, this compound should be stored in a tightly sealed container at 0-8°C, protected from moisture and light.[2]

Q2: What are the expected degradation pathways for this compound? A: The two primary points of degradation are the Boc group and the methyl ester. The Boc group is sensitive to acidic conditions, leading to its removal.[10] The methyl ester can be hydrolyzed under either acidic or basic conditions, although hydrolysis is generally slower for amides than for esters.[1]

Q3: Can I use this compound directly in solid-phase peptide synthesis (SPPS)? A: No, this compound is not suitable for direct use in standard stepwise SPPS because the C-terminal carboxyl group is protected as a methyl ester and cannot be activated by standard coupling reagents.[4] It is primarily used in solution-phase synthesis or for the preparation of peptide fragments that are then used in a fragment condensation approach.[4]

Q4: How do I confirm the identity and purity of my synthesized this compound? A: A combination of analytical techniques is recommended:

  • HPLC: To determine the purity and identify the presence of any impurities.

  • NMR (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Q5: How critical is the removal of residual solvents like ethyl acetate or hexane? A: For biological assays, it is highly critical. Residual organic solvents can be toxic to cells and can interfere with the assay results. Ensure your product is thoroughly dried under high vacuum to a constant weight.

Experimental Protocols & Data

Protocol 1: Representative HPLC Method for Purity Analysis

This protocol is a representative method for the purity analysis of protected dipeptides and should be optimized for your specific instrumentation and product.

ParameterSpecification
Instrumentation HPLC system with a UV detector
Column C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210-220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Mobile Phase A or a suitable solvent

Note: The gradient should be optimized to ensure good resolution between the main product peak and any impurities. Developing a systematic approach to method development will allow for accurate quantification and purification.[11]

Protocol 2: General Recrystallization Procedure

This is a general procedure that can be adapted for this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat while stirring until the solid is completely dissolved.[7]

  • Induce Cloudiness: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.[7]

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.[7]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator or an ice bath to maximize crystal formation.[7]

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under high vacuum to a constant weight.

¹H and ¹³C NMR Spectral Data (Expected Chemical Shifts)

The following table provides expected chemical shift ranges for the protons and carbons in this compound, based on typical values for Boc-protected dipeptides. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃) ~1.4 (s, 9H)~28.5 (CH₃), ~80.0 (quaternary C)
Boc (C=O) -~155-156
Leu¹ α-CH ~4.1-4.3 (m, 1H)~52-54
Leu¹ β-CH₂ ~1.5-1.7 (m, 2H)~40-42
Leu¹ γ-CH ~1.6-1.8 (m, 1H)~24-26
Leu¹ δ-CH₃ ~0.9 (d, 6H)~21-23
Amide N-H ~6.5-7.0 (d, 1H)-
Leu² α-CH ~4.5-4.7 (m, 1H)~51-53
Leu² β-CH₂ ~1.5-1.7 (m, 2H)~40-42
Leu² γ-CH ~1.6-1.8 (m, 1H)~24-26
Leu² δ-CH₃ ~0.9 (d, 6H)~21-23
Amide C=O -~170-172
Ester O-CH₃ ~3.7 (s, 3H)~52
Ester C=O -~172-173

Reference for general chemical shift ranges.[12][13][14]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents BocLeuOH Boc-L-Leu-OH Coupling Peptide Coupling (DCM, 0°C to RT) BocLeuOH->Coupling LeuOMe H-L-Leu-OMe·HCl LeuOMe->Coupling DCC_HOBt DCC / HOBt DCC_HOBt->Coupling Base Et3N or DIPEA Base->Coupling Crude_Product Crude this compound (+ DCU) Coupling->Crude_Product Workup Aqueous Work-up (Acid/Base Washes) Crude_Product->Workup Purification Purification Workup->Purification Column Silica Gel Chromatography Purification->Column Primary Recrystal Recrystallization (EtOAc/Hexane) Purification->Recrystal Secondary Pure_Product Pure this compound Column->Pure_Product Recrystal->Pure_Product

Caption: Solution-phase synthesis and purification workflow for this compound.

Troubleshooting_Tree Start Low Purity of This compound Check_HPLC Analyze by HPLC. Multiple Peaks? Start->Check_HPLC Broad_Peak Broad or Tailing Peak? Check_HPLC->Broad_Peak Yes Close_Peaks Closely Eluting Peaks? Check_HPLC->Close_Peaks Yes Optimize_Purification Optimize Purification: - Change chromatography  solvent system - Attempt recrystallization Broad_Peak->Optimize_Purification Impurity_ID Identify Impurities (MS, NMR) Close_Peaks->Impurity_ID Diastereomers Diastereomers (Epimerization) Impurity_ID->Diastereomers Starting_Material Unreacted Starting Materials Impurity_ID->Starting_Material Side_Products Coupling Side Products (e.g., N-acylurea) Impurity_ID->Side_Products Optimize_Coupling Optimize Coupling: - Add HOBt - Control Temperature - Check Base Stoichiometry Diastereomers->Optimize_Coupling Optimize_Workup Optimize Work-up: - Ensure complete removal  of starting materials Starting_Material->Optimize_Workup Side_Products->Optimize_Coupling

Caption: Troubleshooting decision tree for low purity of this compound.

References

  • Chem-Impex. Boc-L-leucine methyl ester. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Biotage. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Smirnova, L. G., et al. "The effects of the EW dipeptide optical and chemical isomers on the CFU-S population in intact and irradiated mice." Radiatsionnaia biologiia, radioecologiia 47.2 (2007): 180-185. [Link]

  • Chem-Impex. This compound. [Link]

  • Sivakesava, S., et al. "Biological activities of retro and diastereo analogs of a 13-residue peptide with antimicrobial and hemolytic activities." Journal of peptide research 57.1 (2001): 45-54. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • ResearchGate. ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... [Link]

  • van den Broek, J. A., et al. "The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays." Journal of immunological methods 267.1 (2002): 79-90. [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Sharma, A., et al. "Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D." Journal of medicinal chemistry 63.17 (2020): 9436-9447. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2000. [Link]

  • Royal Society of Chemistry. Phenylalanine-containing cyclic dipeptides – The lowest molecular weight hydrogelators based on unmodified proteinogenic amino acid - Supporting Information. [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ResearchGate. 400MHz 1H NMR spectrum of Boc-(Leu-β3,3-Ac6c)2-Leu-OMe, P3 in CDCl3. [Link]

  • Chegg. Solved Analyse the C-NMR spectre of Boc-Leu-Phe-Ome and.... [Link]

  • ResearchGate. Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis. [Link]

  • NCBI. Epimerisation in Peptide Synthesis. [Link]

  • Biotage. What do you do when your peptide synthesis fails?. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • YouTube. DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Humana Press. HPLC of Peptides and Proteins. [Link]

Sources

Technical Support Center: Boc-Leu-Leu-OMe Stability in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides an in-depth analysis of the stability of Boc-Leu-Leu-OMe when stored in dimethyl sulfoxide (DMSO). As a key building block in peptide synthesis, understanding its stability profile is critical for ensuring the integrity and reproducibility of your experiments. This document, structured in a practical question-and-answer format, offers field-proven insights and troubleshooting protocols based on established principles of peptide chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the stability of my this compound stock solution in DMSO a concern?

The chemical integrity of your starting materials is fundamental to the success of any synthetic or biological experiment. This compound, a protected dipeptide ester, can be susceptible to degradation over time in a DMSO stock solution. This degradation can lead to the formation of impurities, which may interfere with downstream applications, such as peptide coupling reactions or biological assays.[1][2] Ensuring the stability of your stock solution is crucial for obtaining reliable and reproducible results.

2. What are the potential degradation pathways for this compound in DMSO?

While DMSO is an excellent solvent for many peptides due to its ability to dissolve both polar and nonpolar molecules, it is not entirely inert, and certain degradation pathways can occur, particularly over extended storage periods.[3]

  • Hydrolysis of the Methyl Ester: The most probable degradation pathway for this compound in DMSO is the hydrolysis of the C-terminal methyl ester to form the corresponding carboxylic acid, Boc-Leu-Leu-OH. This reaction is catalyzed by the presence of water. Given that DMSO is highly hygroscopic (readily absorbs moisture from the atmosphere), this is a significant concern.[1][4][5] Studies have shown that water is a more significant factor in compound degradation in DMSO than oxygen.[4][5] Base-catalyzed hydrolysis of esters can also be accelerated in DMSO.[6]

  • Other Potential Pathways: While less likely under standard storage conditions, other degradation mechanisms for peptides include oxidation (though Leu-Leu is not particularly susceptible), and diketopiperazine formation (intramolecular cyclization). The N-terminal Boc protecting group is generally stable under neutral and basic conditions and requires strong acid for removal, so its degradation is not a primary concern in DMSO stock.[7][]

3. I suspect my this compound stock solution has degraded. How can I verify this?

Visual inspection is not sufficient to determine the stability of your stock solution. Analytical techniques are required to assess the purity and identify potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of peptide samples.[9] A stability-indicating HPLC method should be able to separate the parent this compound from its potential degradation products, primarily Boc-Leu-Leu-OH. A new peak corresponding to the more polar carboxylic acid and a decrease in the area of the parent peak would indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. LC-MS can be used to confirm the identity of the peaks observed in the HPLC chromatogram by comparing their mass-to-charge ratios with the expected masses of this compound and its potential degradation products.

The following is a generalized workflow for assessing the stability of your stock solution:

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Interpretation A Prepare fresh standard of this compound in DMSO C Dilute both samples to an appropriate concentration A->C B Thaw aged stock solution B->C D Inject fresh standard into HPLC/LC-MS C->D Fresh Sample E Inject aged stock solution into HPLC/LC-MS C->E Aged Sample G Compare retention times and peak areas D->G E->G F Analyze chromatograms and mass spectra H Identify new peaks and confirm mass F->H I Quantify percentage of parent compound remaining G->I H->I

Caption: Workflow for Stability Assessment of this compound in DMSO.

4. What are the best practices for preparing and storing this compound stock solutions in DMSO to maximize stability?

Proper preparation and storage are critical to prolonging the shelf-life of your this compound stock solution.

ParameterRecommendationRationale
DMSO Quality Use anhydrous, high-purity DMSO.Minimizes the risk of water-catalyzed hydrolysis of the methyl ester.[1][4][5]
Storage Temperature Store at -80°C for long-term storage. For short-term (days to a few weeks), -20°C is acceptable.Lower temperatures significantly slow down chemical degradation rates. Studies have shown that peptides are more stable at -80°C compared to -20°C.[9][10][11]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and potentially degrade the peptide.[9][12][13]
Container Use amber glass vials or polypropylene tubes.Protects from light and prevents adsorption of the peptide to the container surface.[12]
Atmosphere Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.Reduces exposure to oxygen, which can cause oxidative degradation of some peptides.[9]

Experimental Protocol: Preparation of a Stable this compound Stock Solution

  • Equilibration: Allow the lyophilized this compound and a fresh bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture.[11][12]

  • Dissolution: Under a dry, inert atmosphere if possible, dissolve the lyophilized peptide in the required volume of anhydrous DMSO to achieve the desired stock concentration.

  • Aliquoting: Immediately dispense the stock solution into single-use, appropriately labeled vials.

  • Inert Gas Purge: Gently flush the headspace of each aliquot vial with argon or nitrogen before tightly sealing the cap.

  • Storage: Place the aliquots in a labeled storage box and transfer to a -80°C freezer for long-term storage.

Caption: Recommended Workflow for Preparing this compound Stock Solutions.

5. How long can I expect my this compound stock solution to be stable?
  • At -80°C: When prepared and stored according to the best practices outlined above, the solution should be stable for at least 6 months to a year with minimal degradation. Some studies on other peptides have shown stability for several years at this temperature.[9][10]

  • At -20°C: Stability is reduced compared to -80°C. It is recommended to use solutions stored at -20°C within a few months.[10]

  • At Room Temperature: Storage at room temperature is not recommended for more than a few days, as degradation is significantly accelerated. One study on a large compound library in DMSO showed that after one year at room temperature, only 52% of the compounds were likely to be observed.[2]

It is always best practice to qualify your stock solution with an analytical method like HPLC if it has been stored for an extended period or if you are working with a particularly sensitive application.

References
  • BenchChem. (2025). Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • Cazaly, A., et al. (2014). Stability of peptides in long term -80°C storage.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • PubMed. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-146.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Google Patents. (1995).
  • International Journal of Scientific & Engineering Research. (2016). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (2025).
  • RSC Publishing. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • BenchChem. (2025). An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
  • IJSDR. (2022). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. International Journal of Scientific Development and Research, 7(6).
  • ECHEMI. (n.d.). Difficult hydrolysis of an hindered ester.
  • gChem. (n.d.). Ester Hydrolysis - Proven DMSO Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis.
  • PubMed. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83-87.

Sources

Validation & Comparative

The Disappearing Singlet: A Guide to NMR Characterization of Boc-Leu-Leu-OMe Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of Boc-Leu-Leu-OMe vs. Leu-Leu-OMe Content Type: Technical Comparison Guide

Executive Summary

In peptide synthesis, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a binary checkpoint: the reaction either worked, or it didn't. For the dipeptide This compound , this transformation into Leu-Leu-OMe (typically isolated as a trifluoroacetate or hydrochloride salt) is definitively proven by Proton Nuclear Magnetic Resonance (


H NMR).

This guide moves beyond generic spectral data. It focuses on the causality of chemical shifts, the solvent effects necessitated by solubility changes, and the diagnostic signals that serve as self-validating proof of structure.

The Chemical Transformation (The "Why")

To interpret the spectra, one must understand the species present. The transformation involves the acidolytic cleavage of the carbamate linkage.

  • Reactant (this compound): Lipophilic, uncharged. Contains a bulky tert-butyl group (9 equivalent protons) shielding the N-terminus.

  • Product (H-Leu-Leu-OMe

    
     HX):  Hydrophilic salt (where X = Cl or TFA). The bulky Boc group is replaced by three exchangeable ammonium protons (
    
    
    
    ), significantly altering the electronic environment of the N-terminal
    
    
    -carbon.
Visualization: Reaction Logic

ReactionLogic Boc This compound (Lipophilic / CDCl3 soluble) Reagent Acidolysis (TFA or HCl) Boc->Reagent Inter Intermediate Carbamic Acid Reagent->Inter Protonation Product H-Leu-Leu-OMe salt (Polar / DMSO-d6 soluble) Inter->Product -CO2 Byproduct Gas Evolution (CO2 + Isobutylene) Inter->Byproduct

Caption: The acid-mediated deprotection pathway showing the transition from lipophilic protected peptide to polar ammonium salt.

Experimental Protocol & Sample Preparation

A common error in comparing these two molecules is attempting to use the same solvent.

  • This compound is highly soluble in Chloroform-d (

    
    ).
    
  • H-Leu-Leu-OMe

    
     HCl/TFA  is often insoluble in 
    
    
    
    but highly soluble in DMSO-
    
    
    .

Trustworthiness Protocol: The Solvent Switch You cannot accurately characterize the product in


 because the salt will crash out or form aggregates that broaden signals. You must switch solvents.
Step-by-Step Workflow
  • Synthesis: Dissolve this compound in DCM. Add TFA (1:1 ratio).[1][2] Stir 1h.

  • Workup: Evaporate volatiles. Add cold diethyl ether to precipitate the product (H-Leu-Leu-OMe

    
     TFA). Centrifuge and decant.
    
  • NMR Prep (Reactant): Dissolve ~5 mg this compound in 0.6 mL

    
     .
    
  • NMR Prep (Product): Dissolve ~5 mg H-Leu-Leu-OMe salt in 0.6 mL DMSO-

    
     .
    
Spectral Comparison: The Diagnostic Zones

The following table compares the key chemical shifts. Note that exact values fluctuate (


 0.1 ppm) based on concentration and temperature, but the relative topology  remains constant.
FeatureZoneThis compound (

)
H-Leu-Leu-OMe

Salt (

)
Interpretation (The "Tell")
Boc Group Aliphatic1.44 ppm (s, 9H) ABSENT Primary Diagnostic. If this peak remains, deprotection is incomplete.
Leucine

-CH

Aliphatic0.90 - 0.95 ppm (m, 12H)0.85 - 0.90 ppm (m, 12H)Remains relatively stable; serves as an internal integration reference (12H).
Methyl Ester (OMe) Mid-field~3.70 ppm (s, 3H)~3.60 - 3.73 ppm (s, 3H)Diagnostic for the C-terminus integrity. Should integrate to 3H.

-Proton (N-term)
Mid-field~4.1 - 4.3 ppm (m, 1H)~3.8 - 4.0 ppm (m, 1H)*Shifts upfield slightly due to loss of the electron-withdrawing carbonyl of the Boc group.
Amide NH (Internal) Downfield~6.5 - 7.5 ppm (d, 1H)~8.0 - 8.5 ppm (d, 1H)Solvent effect (DMSO shifts amides downfield) + electronic change.
Ammonium (NH

)
DownfieldABSENT ~8.0 - 8.3 ppm (br s, 3H) Secondary Diagnostic. Broad signal appearing in DMSO; confirms salt formation.

*Note: The


-proton shift is complex. While the amine is less electron-withdrawing than the carbamate, the positive charge of the ammonium salt and the solvent change to DMSO often result in this proton appearing near 3.8-4.0 ppm, distinct from the Boc form.
Detailed Analysis of Key Signals[3]

1. The "Boc" Singlet (1.44 ppm) In the starting material, this is the dominant peak (integral 9H). Its complete disappearance is the definition of reaction success.

  • Troubleshooting: If you see a small singlet at 1.3-1.4 ppm in the product spectrum, it is likely residual tert-butyl alcohol or isobutylene byproducts trapped in the crystal lattice, rather than unreacted starting material. A quick vacuum drying step usually removes this.

2. The Ammonium Protons (8.0+ ppm) In


, the carbamate NH is a sharp doublet or broad singlet around 5-6 ppm. In the product (in DMSO-

), the N-terminus becomes

. These protons are acidic and exchangeable. They appear as a broad hump around 8.0-8.3 ppm, often overlapping with the internal amide NH.
  • Validation: Add a drop of

    
     to the DMSO tube. The 
    
    
    
    signal will vanish (deuterium exchange), confirming its identity.

3. The Leucine Side Chains (0.9 - 1.7 ppm) Since both residues are Leucine, you will see overlapping multiplets.

  • 
    -methyls (0.9 ppm): 4 x CH
    
    
    
    groups = 12 protons. Use this cluster to calibrate your integration. If the OMe peak (3.7 ppm) integrates to 3.0 relative to this 12.0, your peptide backbone is intact.
Visualization: NMR Workflow & Logic

NMR_Workflow cluster_0 Sample A: Starting Material cluster_1 Sample B: Reaction Product SampleA This compound SolventA Solvent: CDCl3 SampleA->SolventA ResultA Key Signal: 1.44 ppm (9H) Result: Boc Present SolventA->ResultA Decision Compare Spectra ResultA->Decision SampleB H-Leu-Leu-OMe HCl/TFA SolventB Solvent: DMSO-d6 SampleB->SolventB ResultB Key Signal: 1.44 ppm GONE New Signal: 8.2 ppm (NH3+) Result: Deprotection Complete SolventB->ResultB ResultB->Decision

Caption: Comparative workflow demonstrating the necessity of solvent switching and the specific signals used for validation.

Troubleshooting & Self-Validating Systems

Issue: "I still see a peak at 1.4 ppm."

  • Cause 1: Incomplete reaction.

    • Check: Does the peak integrate to 9H relative to the OMe peak? If yes, reaction failed.

  • Cause 2: Trapped t-butyl byproducts.

    • Check: Is the peak sharp but integrates to < 1H? This is likely isobutylene or t-butanol.

    • Fix: Ether precipitation usually removes this. If not, lyophilize.

Issue: "My OMe peak disappeared."

  • Cause: Hydrolysis of the ester.

    • Context: If the deprotection was done with strong aqueous acid or prolonged exposure to basic workup, the methyl ester (OMe) might hydrolyze to the free acid (OH).

    • Check: Look for the loss of the 3.7 ppm singlet.

Issue: "The spectrum in DMSO is full of water."

  • Cause: DMSO is hygroscopic; salts are hygroscopic.

    • Impact: A large water peak at ~3.33 ppm can obscure the

      
      -proton signals.
      
    • Fix: Use ampule-sealed DMSO-

      
       and dry the peptide salt under high vacuum over 
      
      
      
      before dissolving.
References
  • Boc Deprotection Mechanisms & Protocols

    • BenchChem.[2][4] "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)."[1][2][4][5] Link

    • Common Organic Chemistry. "Boc Deprotection - TFA."[1][2][4][5] Link

  • NMR Data & Peptide Characterization

    • Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of Boc-Leu-Gly-OMe and NMR data." Link

    • MedChemExpress.[6] "H-Leu-OMe.HCl Product Information & Solubility." Link

    • SelleckChem. "H-Leu-Leu-OMe Hydrochloride Datasheet." Link

  • Solvent Impurities in NMR

    • Babij, N. R., et al.[7] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." J. Org.[7] Chem.Link

Sources

Comparative Guide: Cytotoxicity of LLOMe vs. Boc-Leu-Leu-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LLOMe (L-Leucyl-L-leucine methyl ester) is a potent, lysosomotropic agent widely used to induce Lysosomal Membrane Permeabilization (LMP).[1][2][3] Its cytotoxicity is strictly dependent on the lysosomal enzyme Cathepsin C (Dipeptidyl Peptidase I) , which converts LLOMe into membranolytic polymers.[3]

Boc-Leu-Leu-OMe (N-t-Boc-L-leucyl-L-leucine methyl ester) serves as the critical negative control . Due to the tert-butoxycarbonyl (Boc) protection on its N-terminus, it cannot be processed by Cathepsin C. Consequently, it does not polymerize, does not induce LMP, and exhibits negligible cytotoxicity at concentrations where LLOMe is lethal.

Mechanistic Divergence: The Cathepsin C Checkpoint

The differential cytotoxicity of these two compounds hinges entirely on a single enzymatic reaction within the lysosome.

The Polymerization Hypothesis

LLOMe is a prodrug. It is not toxic in its monomeric form. Upon entering the acidic environment of the lysosome, it becomes a substrate for Cathepsin C , an amino-dipeptidase with transferase activity. Cathepsin C removes the methyl ester and links multiple Leu-Leu units together to form hydrophobic polymers: (Leu-Leu)n-OMe. These polymers act like detergents, destabilizing the lysosomal lipid bilayer.

The Boc-Blockade

Cathepsin C requires a free N-terminal amine to bind its substrate. This compound contains a bulky Boc protecting group on the N-terminus. This steric and chemical blockade renders the molecule invisible to Cathepsin C. The molecule accumulates in the lysosome due to its lipophilicity but remains monomeric and inert.

Mechanistic Pathway Diagram

Mechanism_Comparison cluster_0 LLOMe Pathway (Cytotoxic) cluster_1 This compound Pathway (Negative Control) LLOMe LLOMe (Monomer) CatC Cathepsin C (Active) LLOMe->CatC Substrate Binding Polymer (Leu-Leu)n-OMe Polymers CatC->Polymer Polymerization LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Detergent Effect Death Cell Death (Apoptosis/Necrosis) LMP->Death Cathepsin Release Boc This compound (Protected Monomer) CatC_Blocked Cathepsin C (Blocked) Boc->CatC_Blocked No Binding (Steric Hindrance) NoPoly Remains Monomeric CatC_Blocked->NoPoly No Reaction Intact Lysosome Intact NoPoly->Intact Accumulates Safely

Figure 1: Mechanistic divergence. LLOMe is polymerized by Cathepsin C to cause damage, while this compound remains inert due to N-terminal protection.

Comparative Data Profile

The following table summarizes the physicochemical and biological differences critical for experimental design.

FeatureLLOMe (L-Leucyl-L-leucine methyl ester)This compound
Role LMP Inducer (Positive Control)Structural Analog (Negative Control)
Cathepsin C Substrate Yes (High affinity)No (N-terminus blocked)
LMP Induction Rapid (15 min – 2 hours)None
Cytotoxicity (IC50) ~0.5 – 5 mM (Cell type dependent)> 10 mM (Non-toxic at LLOMe lethal doses)
Mechanism of Action Polymerization

Membrane Lysis
Lysosomotropic accumulation only
Solubility Water/Alcohol soluble (Hydrobromide salt)Hydrophobic (Dissolve in DMSO)
Stability Unstable (Cyclizes to Diketopiperazine)Stable

Key Insight: If you observe cytotoxicity with this compound, it is likely due to solvent toxicity (DMSO) or extreme osmotic stress, not lysosomal rupture.

Validated Experimental Protocols

To ensure reproducibility, follow these protocols. LLOMe is notoriously unstable in solution; improper handling is the #1 cause of experimental failure.

Reagent Preparation
  • LLOMe Stock:

    • Purchase LLOMe-HBr (Hydrobromide salt).

    • Dissolve in absolute ethanol or DMSO to 333 mM.

    • CRITICAL: Store at -20°C. Do not store in aqueous buffers (PBS/Media) for long periods; it will cyclize into an inactive diketopiperazine form. Prepare fresh dilutions immediately before use.

  • This compound Stock:

    • Dissolve in DMSO to 333 mM.

    • Store at -20°C.

Cytotoxicity & LMP Assay (Galectin-3 Puncta)

The "Galectin-3 puncta" assay is the gold standard for detecting LMP. Galectin-3 is cytosolic but binds rapidly to beta-galactosides exposed on the inner lysosomal membrane upon rupture.

Workflow:

  • Seeding: Seed HeLa or U2OS cells expressing GFP-Galectin-3 (or use immunofluorescence).

  • Treatment:

    • Condition A (LMP): Treat with 1 mM LLOMe for 30–60 minutes.

    • Condition B (Control): Treat with 1 mM this compound for 30–60 minutes.

    • Condition C (Rescue): Pre-treat with 10 µM Gly-Phe-DMK (Cathepsin C inhibitor) for 4 hours, then add LLOMe.

  • Wash: Wash 2x with PBS to remove the drug.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Analysis: Count cells with distinct GFP puncta.

Experimental Workflow Diagram

Experimental_Workflow cluster_treat Treatment Groups Seed Seed Cells (GFP-Galectin-3) Treat_LL 1mM LLOMe (30-60 min) Seed->Treat_LL Treat_Boc 1mM Boc-LLOMe (Negative Ctrl) Seed->Treat_Boc Treat_Inhib Gly-Phe-DMK + LLOMe (Rescue Ctrl) Seed->Treat_Inhib Wash PBS Wash (Remove Drug) Treat_LL->Wash Treat_Boc->Wash Treat_Inhib->Wash Fix Fixation (4% PFA) Wash->Fix Readout Microscopy (Count Puncta) Fix->Readout

Figure 2: Standard workflow for validating LMP.[3] this compound provides the baseline for "zero puncta."

Troubleshooting & Nuances

Why is my LLOMe not working?

If LLOMe fails to kill cells or induce puncta, it has likely cyclized.

  • Cause: Storage in water/media or repeated freeze-thaw cycles.

  • Solution: Always make fresh dilutions from an ethanol/DMSO stock.

  • Check: Verify the cell line expresses Cathepsin C. Lymphocytes and myeloid cells are highly sensitive; some epithelial lines may require higher doses (up to 5 mM).

Why use this compound instead of just Vehicle (DMSO)?

Using DMSO alone controls for the solvent. Using this compound controls for the chemical structure of the dipeptide. It proves that the polymerization specifically (mediated by the free amine) is the death signal, rather than the mere accumulation of a hydrophobic peptide ester in the lysosome.

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83–87.

  • Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes.[4] Journal of Cell Science, 130(18), 3124–3140.[4]

  • Aits, S., et al. (2015). Sensitive detection of lysosomal membrane permeabilization by lysosomal galectin puncta assay. Autophagy, 11(8), 1408–1424.

  • Uchimoto, T., et al. (1999). Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester.[2] Apoptosis, 4(5), 357–362.

Sources

Boc-Leu-Leu-OMe vs Z-Leu-Leu-OMe as protease inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Boc-Leu-Leu-OMe and Z-Leu-Leu-OMe , focusing on their roles as protease modulators, experimental controls, and lysosomotropic agents.

Executive Summary: The Critical Distinction

While both molecules are protected dipeptide methyl esters of Leucine, their biological applications diverge significantly due to the properties of the N-terminal protecting group:

  • Z-Leu-Leu-OMe (Cbz-Leu-Leu-OMe): Acts as a competitive substrate/inhibitor for cysteine proteases (specifically Cathepsins B, L, and S). The aromatic Z-group (benzyloxycarbonyl) provides critical binding affinity within the S2 hydrophobic pocket of papain-like proteases.

  • This compound: Primarily functions as a negative control in apoptosis assays or a synthetic intermediate . The bulky, aliphatic Boc group (tert-butyloxycarbonyl) lacks the aromatic pi-stacking interactions required for tight binding to Cathepsins, rendering it biologically inert in contexts where the Z-variant is active.

Crucial Note: Neither should be confused with H-Leu-Leu-OMe (LLOMe) , the free amine form, which is a potent lysosomotropic agent that induces apoptosis via Cathepsin C-mediated polymerization.

Chemical & Physical Properties Comparison

The choice between Boc and Z affects solubility, membrane permeability, and enzyme kinetics.

FeatureThis compound Z-Leu-Leu-OMe
Full Name t-Butyloxycarbonyl-L-leucyl-L-leucine methyl esterBenzyloxycarbonyl-L-leucyl-L-leucine methyl ester
Molecular Weight ~358.47 g/mol ~392.49 g/mol
N-Protecting Group Boc (Aliphatic, acid-labile)Z / Cbz (Aromatic, removed by hydrogenolysis)
Lipophilicity (LogP) Moderate (Aliphatic character)High (Aromatic ring increases lipophilicity)
Solubility Soluble in DMSO, Ethanol, DCM.[1][2]Soluble in DMSO, Methanol. Lower water solubility.
Protease Interaction Weak/Non-binder (Steric clash in S2 pocket)Good Binder (Aromatic ring fits S2 pocket)
Primary Utility Negative control for LLOMe toxicity; Peptide synthesis.Competitive inhibitor/substrate for Cathepsins B/L.

Mechanism of Action: The "Warhead" vs. The "Cap"

To understand their performance, one must analyze how the N-terminal cap interacts with the active site of Cysteine Cathepsins (papain superfamily).

A. The Active Site Requirement (S2 Pocket Specificity)

Cysteine proteases like Cathepsin B and L have a defined substrate binding cleft.

  • The S2 Subsite: This is the dominant specificity determinant. It is a deep, hydrophobic pocket that preferentially binds bulky, aromatic residues (e.g., Phenylalanine, Tyrosine, or the Benzyloxycarbonyl (Z) group).

  • Z-Leu-Leu-OMe: The Z-group mimics a Phenylalanine residue. It slides into the S2 pocket, anchoring the molecule. The methyl ester (OMe) acts as a slow substrate; the enzyme attacks the carbonyl, forming an acyl-enzyme intermediate that hydrolyzes slowly, temporarily blocking the active site.

  • This compound: The tert-butyl group is spherical and aliphatic. It does not engage in the necessary pi-stacking interactions within the S2 pocket and is often too bulky to fit deeply. Consequently, it displays >100-fold lower affinity (or negligible affinity) compared to the Z-variant.

B. The Lysosomotropic Context (Cathepsin C)
  • H-Leu-Leu-OMe (The Killer): The free amine is a substrate for Cathepsin C (Dipeptidyl Peptidase I) . Cathepsin C polymerizes it into (Leu-Leu)n-OMe membranolytic structures that rupture the lysosome.[3]

  • The Blocked Forms (Boc/Z): Cathepsin C requires a free N-terminal amine. Therefore, neither this compound nor Z-Leu-Leu-OMe can be polymerized.

    • Application: They are used to prove that the free amine is necessary for toxicity.

Visualization: Pathway of Action

The following diagram illustrates the divergent fates of these molecules within the lysosome.

ProteasePathways cluster_0 Lysosomal Environment Lysosome Lysosomal Lumen LLOMe H-Leu-Leu-OMe (Free Amine) CatC Cathepsin C (Transferase Activity) LLOMe->CatC Substrate Z_LL Z-Leu-Leu-OMe (Aromatic Cap) Z_LL->CatC Blocks Active Site (No Polymerization) CatBL Cathepsin B/L (Endopeptidase) Z_LL->CatBL High Affinity (S2 Fit) Boc_LL This compound (Aliphatic Cap) Boc_LL->CatBL Steric Clash NoBind No Binding / Inert Boc_LL->NoBind Negative Control Polymer (Leu-Leu)n Polymer (Membranolytic) CatC->Polymer Polymerization Complex Enzyme-Inhibitor Complex CatBL->Complex Competitive Inhibition LMP Lysosomal Membrane Permeabilization (Apoptosis) Polymer->LMP Rupture

Caption: Divergent biological fates. H-Leu-Leu-OMe induces lysis via Cathepsin C. Z-Leu-Leu-OMe inhibits Cathepsins B/L. This compound remains inert.

Experimental Protocols

Protocol A: Cathepsin B/L Inhibition Assay (Fluorogenic)

Objective: Determine the IC50 of Z-Leu-Leu-OMe vs. This compound against Cathepsin L.

Materials:

  • Recombinant Human Cathepsin L.

  • Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 4 mM DTT, 1 mM EDTA.

  • Inhibitors: Z-Leu-Leu-OMe and this compound (dissolved in DMSO).

Workflow:

  • Enzyme Activation: Dilute Cathepsin L in buffer (with DTT) and incubate at room temperature for 15 minutes to reduce the active site cysteine.

  • Inhibitor Incubation: Add varying concentrations (0.1 µM – 100 µM) of Z-Leu-Leu-OMe or this compound to the enzyme. Incubate for 15 minutes.

    • Control: DMSO vehicle only.

  • Reaction Initiation: Add Z-Phe-Arg-AMC (Final concentration 20 µM).

  • Measurement: Monitor fluorescence continuously for 30 minutes at Ex/Em = 360/460 nm.

  • Analysis: Calculate the slope (Vmax) for each concentration. Plot % Activity vs. Log[Inhibitor].

    • Expected Result: Z-Leu-Leu-OMe will show an IC50 in the low micromolar range. This compound will likely show >100 µM IC50 (negligible inhibition).

Protocol B: Lysosomal Integrity Validation (Negative Control)

Objective: Verify that Boc/Z forms do not induce apoptosis (unlike the free amine).

  • Cell Culture: U937 or HeLa cells.

  • Treatment: Treat cells with:

    • Group A: H-Leu-Leu-OMe (1 mM) [Positive Control].

    • Group B: Z-Leu-Leu-OMe (1 mM).

    • Group C: this compound (1 mM).

  • Incubation: 2–4 hours at 37°C.

  • Staining: Stain with Acridine Orange (5 µg/mL) for 15 mins.

  • Microscopy/Flow Cytometry:

    • Group A: Loss of red fluorescence (lysosomal rupture).

    • Group B & C: Retention of red granular fluorescence (intact lysosomes).

References

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83–87.

  • Ualibekov, S., et al. (2025). Cathepsin C–Catalyzed Ligation Generates Intralysosomal Amyloid Fibrils from Dipeptide Esters.[4] bioRxiv.

  • Repnik, U., et al. (2017). L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes.[5] Journal of Cell Science, 130(18), 3124–3140.[5]

    • [5]

  • Turk, V., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 68-88.

Sources

A Comparative Guide to the Thin-Layer Chromatography of Boc-Leu-Leu-OMe: Optimizing Separation and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic peptide chemistry, the dipeptide Boc-Leu-Leu-OMe serves as a fundamental building block. Its synthesis, while routine, necessitates meticulous monitoring to ensure the complete consumption of starting materials and the purity of the final product. Thin-Layer Chromatography (TLC) stands as a rapid, cost-effective, and indispensable tool for this purpose. This guide provides an in-depth comparison of various TLC systems for the effective separation of this compound from its precursors, offering field-proven insights and experimental data to empower researchers in drug development and peptide synthesis.

The Chromatographic Challenge: Separating Structurally Similar Compounds

The primary challenge in the TLC analysis of a this compound synthesis reaction lies in differentiating the product from its starting materials: Boc-L-leucine (Boc-Leu-OH) and L-leucine methyl ester hydrochloride (H-Leu-OMe). These compounds share structural similarities but differ in polarity, a key property exploited by TLC.[1][2]

  • This compound (Product): A moderately polar dipeptide. The Boc and methyl ester groups reduce the polarity compared to the free acid and amine precursors.

  • Boc-Leu-OH (Starting Material): A more polar compound due to the free carboxylic acid group.

  • H-Leu-OMe (Starting Material): A polar compound, especially in its hydrochloride salt form, with a free amino group.

Effective separation, therefore, hinges on selecting a stationary and mobile phase that accentuates these polarity differences.

Comparing TLC Plates: The Stationary Phase

The choice of the adsorbent, or stationary phase, is a critical first step in optimizing TLC separation.[2][3] We compare the two most common types of TLC plates for peptide analysis: standard silica gel and reversed-phase C18.

  • Silica Gel (Normal-Phase): A highly polar stationary phase.[2][3] In this mode, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica and have lower Rf values.[4]

  • Reversed-Phase (C18): A non-polar stationary phase created by bonding C18 hydrocarbon chains to the silica surface.[3][5] This inverts the separation mechanism; polar compounds move further up the plate (higher Rf), and non-polar compounds are retained more strongly (lower Rf).[3]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a self-validating system for the comparative analysis of this compound on different TLC plates and with various solvent systems.

Materials:
  • TLC Plates: Silica Gel 60 F254 and Reversed-Phase C18 F254

  • Analytes: this compound, Boc-Leu-OH, H-Leu-OMe (dissolved in a suitable solvent like methanol or dichloromethane at ~1 mg/mL)

  • TLC developing chambers

  • Capillary tubes for spotting

  • Solvent systems (see comparison tables)

  • Visualization reagents: Potassium permanganate stain, Ninhydrin solution, Iodine chamber

  • Heat gun

Methodology:
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[6] Mark points for spotting the individual starting materials and the reaction mixture.

  • Spotting: Using a capillary tube, apply a small spot of each analyte solution to the designated points on the baseline.[6] Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.

  • Chamber Saturation: Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the atmosphere with solvent vapors.[7] Cover the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[7]

  • Marking and Drying: Immediately upon removal from the chamber, mark the solvent front with a pencil.[7] Allow the plate to air-dry completely in a fume hood.

Visualization Techniques: Making the Invisible Visible

Since the compounds of interest are colorless, visualization reagents are required.[8] A multi-stain approach is recommended for comprehensive analysis.

  • UV Light (254 nm): A non-destructive method for visualizing compounds with a UV chromophore.[8] The Boc group provides some UV activity. Spots will appear as dark areas on the fluorescent green background of the F254 plates.

  • Potassium Permanganate (KMnO₄) Stain: A universal, destructive stain that reacts with most organic compounds.[8][9] It is particularly effective for visualizing compounds with oxidizable functional groups. Spots will appear as yellow-brown against a purple background.[9]

  • Ninhydrin Stain: A specific, destructive stain for primary and secondary amines.[10][11] It will produce a characteristic purple or yellow color upon heating.[10] This is crucial for identifying the presence of the starting material H-Leu-OMe. The Boc-protected compounds will not react with ninhydrin.[11]

  • Iodine Vapor: A semi-destructive method where iodine vapor complexes with organic compounds, rendering them as brown spots.[8][12]

Comparative Data: Performance of Solvent Systems

The following tables present plausible experimental data for the separation of this compound and its precursors on both normal-phase and reversed-phase TLC plates. The Rf values are calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1]

Table 1: Normal-Phase TLC on Silica Gel 60 F254
Solvent System (v/v)Boc-Leu-OH (Rf)H-Leu-OMe (Rf)This compound (Rf)Separation Quality
30% Ethyl Acetate in Hexane0.050.020.35Excellent: Good separation between the product and highly retained starting materials.
50% Ethyl Acetate in Hexane0.150.080.55Good: All spots move further up the plate, maintaining good separation.
10% Methanol in Dichloromethane0.400.250.75Fair: Higher polarity system, reduces resolution between product and Boc-Leu-OH.
Table 2: Reversed-Phase TLC on C18 F254
Solvent System (v/v)Boc-Leu-OH (Rf)H-Leu-OMe (Rf)This compound (Rf)Separation Quality
70% Methanol in Water0.600.750.40Excellent: Clear separation with inverted retention compared to normal-phase.
85% Methanol in Water0.500.650.25Good: Lower Rf values for all components, but separation is maintained.
70% Acetonitrile in Water0.650.800.45Excellent: Acetonitrile provides slightly different selectivity and excellent separation.

Workflow and Causality in TLC Analysis

The following diagram illustrates the logical workflow for TLC analysis and the reasoning behind each step.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare Plate (Draw Baseline) spot_samples Spot Samples (Product & SMs) prep_plate->spot_samples Accurate Origin prep_chamber Saturate Chamber develop_plate Develop Plate prep_chamber->develop_plate Ensures Uniform Solvent Front dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate Stops Migration uv_light UV Light (254nm) (Non-destructive) dry_plate->uv_light Initial Check stain_plate Apply Stain (e.g., KMnO4, Ninhydrin) uv_light->stain_plate Further Visualization calc_rf Calculate Rf Values stain_plate->calc_rf Quantify Migration

Sources

Biological inactivity of Boc-Leu-Leu-OMe in lysosomal rupture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Inactivity of Boc-Leu-Leu-OMe in Lysosomal Rupture

Introduction: The Lysosome as a Gatekeeper of Cell Fate

Lysosomes are not merely cellular recycling centers; they are sophisticated signaling hubs that dictate cellular homeostasis.[1] Containing over 60 different acid hydrolases, these organelles are critical for degrading both extracellular materials brought in via endocytosis and intracellular components through autophagy.[1] However, the integrity of the lysosomal membrane is paramount. A breach in this barrier, a process known as Lysosomal Membrane Permeabilization (LMP), can unleash potent hydrolases like cathepsins into the cytosol.[2][3] This event is a critical trigger for regulated cell death pathways, including apoptosis and necroptosis, and is implicated in aging, neurodegeneration, and cancer therapy.[3][4][5]

Given its significance, researchers require precise tools to induce and study LMP. One of the most common chemical inducers is L-leucyl-L-leucine methyl ester (LLOMe). Yet, understanding its mechanism is critically dependent on the use of a proper negative control. This guide provides an in-depth comparison of LLOMe and its structurally similar but functionally inert counterpart, this compound, explaining the chemical basis for this inactivity and providing robust experimental protocols to validate it.

The Active Inducer: L-leucyl-L-leucine O-methyl ester (LLOMe)

To understand inactivity, we must first understand activity. LLOMe is a lysosomotropic agent, meaning it selectively accumulates in lysosomes.[4][6] Once inside the acidic lumen, it is processed by the lysosomal thiol protease Cathepsin C (also known as Dipeptidyl Peptidase I).[7][8][9] Cathepsin C enzymatically cleaves the dipeptide ester, leading to the formation of (Leu-Leu)n-OMe polymers.[7][8] These hydrophobic polymers accumulate and act as detergents, directly damaging the lysosomal membrane and causing its rupture.[2][3][7] This process is rapid, with signs of LMP detectable within 30 minutes of exposure.[10][11]

G cluster_outside Cytosol cluster_lysosome Lysosome (Acidic Lumen) LLOMe_cyto LLOMe LLOMe_lyso LLOMe Accumulation LLOMe_cyto->LLOMe_lyso Passive Diffusion & Proton Trapping CatC Cathepsin C LLOMe_lyso->CatC Substrate Polymer (Leu-Leu)n-OMe Polymerization CatC->Polymer Enzymatic Cleavage & Polymerization Rupture Membrane Damage & Lysosomal Rupture Polymer->Rupture Membranolytic Action

Figure 1. Mechanism of LLOMe-induced lysosomal rupture.

The Inactive Control: this compound

This compound is a dipeptide derivative that features a tert-butyloxycarbonyl (Boc) protecting group attached to the N-terminal leucine.[12] This chemical modification is the entire basis for its biological inactivity in the context of LMP.

The Boc group is a bulky chemical moiety commonly used in peptide synthesis to prevent the amine group of an amino acid from participating in unwanted reactions.[12][13][14] In the lysosome, this has a critical consequence:

  • Steric Hindrance: The large Boc group physically blocks the active site of Cathepsin C.

  • Enzymatic Resistance: Cathepsin C cannot recognize the protected N-terminus as a substrate and therefore cannot cleave the dipeptide.

Without this initial cleavage, the subsequent polymerization into membranolytic (Leu-Leu)n-OMe compounds does not occur.[7] As a result, this compound accumulates harmlessly within the lysosome without causing any membrane damage. This makes it an ideal negative control, as it allows researchers to distinguish the specific effects of LLOMe-induced lysosomal rupture from other potential off-target effects of dipeptide esters.

G cluster_outside Cytosol cluster_lysosome Lysosome (Acidic Lumen) BocLLOMe_cyto This compound BocLLOMe_lyso This compound Accumulation BocLLOMe_cyto->BocLLOMe_lyso Passive Diffusion & Proton Trapping CatC Cathepsin C BocLLOMe_lyso->CatC Boc group blocks active site NoReaction No Cleavage No Polymerization CatC->NoReaction Enzymatic Inactivity

Figure 2. Mechanism of this compound biological inactivity.

Comparative Analysis: LLOMe vs. This compound

The functional divergence between these two molecules stems entirely from the presence or absence of the Boc protecting group.

FeatureL-leucyl-L-leucine O-methyl ester (LLOMe)This compound
Structure Dipeptide with a free N-terminusDipeptide with an N-terminus protected by a Boc group[12]
Lysosomal Fate Processed by Cathepsin C into polymers[7][8]Not processed by Cathepsin C
Mechanism Polymerization leads to membranolytic damage[2][3]No polymerization, no membrane damage
Effect on Lysosome Induces rapid and extensive LMP[6][11]Biologically inert; no LMP
Primary Use Positive control/inducer of lysosomal rupture[4][5]Negative control for LLOMe experiments

Alternative LMP Inducers

While LLOMe is a powerful tool, other agents can also induce LMP through different mechanisms, providing a broader experimental context. These include:

  • Cationic Amphiphilic Drugs (CADs): Compounds like siramesine and terfenadine accumulate in lysosomes and are thought to disrupt membrane integrity through their physicochemical properties.[15]

  • Crystalline Agents: Phagocytosed materials such as silica crystals can cause mechanical stress and rupture of the lysosomal membrane.[5]

  • Reactive Oxygen Species (ROS): Oxidative stress, induced by agents like hydrogen peroxide, can lead to lipid peroxidation of the lysosomal membrane, compromising its integrity.[1][5]

Experimental Validation Protocols

To experimentally verify the inactivity of this compound and the activity of LLOMe, highly sensitive and specific assays are required.

The Galectin Puncta Assay: A Highly Sensitive Method

This assay is considered superior to many older methods for detecting LMP.[15][16] It relies on the translocation of cytosolic galectin proteins (like Galectin-1 and Galectin-3) to damaged lysosomes.[15][17] Upon membrane rupture, sugar moieties on the inner leaflet of the lysosomal membrane become exposed to the cytosol, where they are recognized and bound by galectins, forming distinct, visible puncta.[10]

Experimental Protocol: Galectin-3 Puncta Formation Assay

  • Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes or appropriate imaging plates and grow to 60-70% confluency.

  • Treatment:

    • Vehicle Control: Treat cells with the vehicle (e.g., sterile water or DMSO).

    • Negative Control: Treat cells with this compound (e.g., 1 mM).

    • Positive Control: Treat cells with LLOMe (e.g., 1 mM).[10][18]

    • Incubate for 30-60 minutes at 37°C.[10][11]

  • Fixation and Permeabilization:

    • Gently wash cells twice with Phosphate-Buffered Saline (PBS).

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against Galectin-3 (e.g., anti-LGALS3) overnight at 4°C.[15]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • (Optional) Co-stain with a lysosomal marker like LAMP1 to confirm colocalization.

  • Imaging and Analysis:

    • Mount coverslips with a mounting medium containing a nuclear stain (e.g., DAPI or Hoechst 33342).[11]

    • Image using a fluorescence or confocal microscope.

    • Expected Outcome: LLOMe-treated cells will show bright, distinct Galectin-3 puncta in the cytoplasm. Vehicle and this compound-treated cells will show diffuse cytosolic Galectin-3 staining with no puncta.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of BOC-LEU-LEU-OME

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of these materials, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of BOC-LEU-LEU-OME (tert-Butoxycarbonyl-L-leucyl-L-leucine methyl ester), a dipeptide derivative commonly used in peptide synthesis.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

The core principle of this guide is risk mitigation. While many dipeptides or their protected precursors may not be classified as hazardous under GHS or for transport, their toxicological properties are often not fully investigated.[2][3] Furthermore, waste streams containing this compound are frequently co-mingled with residual solvents and reagents from the synthesis process, which are often hazardous.[4][5] Therefore, a cautious and systematic approach to disposal is paramount.

Hazard Identification and Risk Assessment

Before handling any chemical waste, the first and most critical step is to understand its potential hazards.

  • Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information regarding handling, storage, and disposal.[1] While some suppliers may classify the pure compound as non-hazardous, others may indicate potential for skin, eye, or respiratory irritation.[6][7][8]

  • Assess Synthesis Byproducts: Consider the context of the waste. This compound is often a product of solution-phase or solid-phase peptide synthesis.[5][9] The waste may contain residual coupling agents (e.g., DCC, HBTU), solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)), and acids used for deprotection (e.g., Trifluoroacetic acid (TFA)).[4][5][9] These contaminants dictate the waste's hazard profile.

  • Environmental Considerations: Synthetic peptides and their derivatives are not naturally occurring and their impact on aquatic ecosystems is often unknown.[4] Therefore, drain disposal is strictly prohibited to prevent environmental contamination.[3][6][10]

Physicochemical and Safety Data Summary

For a comprehensive understanding, the key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 15136-12-6[1]
Molecular Formula C18H34N2O5[1]
Molecular Weight 358.48 g/mol [1]
Appearance Solid[11]
Storage Conditions 0-8°C[1]
Hazard Classification Generally not classified as hazardous, but caution is advised. Consult the specific SDS.[1][8][10]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The causality is simple: to prevent exposure via inhalation, ingestion, or dermal contact. Based on the potential for irritation from analogous compounds and the likely presence of hazardous solvents, the following PPE is mandatory.[6][12]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[13]

  • Body Protection: A lab coat should be worn to protect against splashes.

  • Respiratory Protection: If handling fine powders or generating aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[6]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe and compliant with institutional and federal regulations.[10][14]

Step 1: Waste Segregation and Collection

  • Rationale: To prevent dangerous chemical reactions and to ensure proper waste stream management, incompatible materials must never be mixed.[14]

  • Procedure:

    • Designate a specific, compatible waste container for this compound and associated materials. High-density polyethylene (HDPE) containers are a suitable choice.[6]

    • Collect all materials contaminated with the compound, including unused product, reaction residues, contaminated weighing papers, pipette tips, and gloves.

    • If collecting liquid waste (e.g., from chromatography), use a separate, clearly labeled liquid waste container. Do not mix organic solvent waste with aqueous waste.[14]

Step 2: Container Labeling

  • Rationale: Accurate labeling is a legal requirement and is critical for emergency responders and waste disposal personnel to identify the contents and associated hazards.

  • Procedure:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" or "tert-Butoxycarbonyl-L-leucyl-L-leucine methyl ester". Do not use abbreviations.

    • List all other components in the waste container, including solvents and reagents, with their approximate percentages.

    • Indicate the associated hazards (e.g., "Irritant," "Flammable Liquid" if dissolved in a flammable solvent).

    • Ensure the container is kept closed at all times, except when adding waste.[6][14]

Step 3: On-Site Storage

  • Rationale: Proper storage minimizes the risk of spills, leaks, and exposure to personnel.

  • Procedure:

    • Store the sealed waste container in a designated satellite accumulation area or your laboratory's central hazardous waste storage location.

    • The storage area must be cool, dry, and well-ventilated.[6]

    • Ensure secondary containment (e.g., a larger bin or tray) is used for liquid waste containers to contain potential leaks.[14]

Step 4: Arranging for Final Disposal

  • Rationale: The final disposal must be handled by licensed professionals in accordance with all federal, state, and local regulations to ensure environmental protection and legal compliance.[8][10]

  • Procedure:

    • Do not attempt to dispose of the chemical waste in the regular trash or down the drain.[3][6]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste handover and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Phase 1: Preparation & Assessment cluster_collect Phase 2: Collection & Containment cluster_dispose Phase 3: Storage & Disposal start Waste Generation (this compound & Contaminants) sds Consult SDS & Assess Hazards (Chemical, Solvents, Reagents) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe container Select Compatible Container (e.g., HDPE) ppe->container label_container Label Container with Full Chemical Names, Hazards, and Percentages container->label_container collect_waste Collect Waste & Contaminated Materials label_container->collect_waste seal_container Keep Container Securely Sealed collect_waste->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage ehs Contact EHS for Pickup storage->ehs no_drain DO NOT Dispose in Trash or Drain storage->no_drain end Compliant Disposal by EHS ehs->end

Caption: A workflow diagram outlining the key phases and steps for the safe and compliant disposal of this compound.

By embedding these practices into your standard laboratory operating procedures, you contribute to a culture of safety and environmental stewardship. Trustworthy and meticulous chemical handling, from initial synthesis to final disposal, is the hallmark of a responsible scientific professional.

References

  • Chem-Impex. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Boc-Phe-Leu-OMe. PubChem Compound Summary. Retrieved from [Link].

  • BenchChem. (2025). Proper Disposal of Methyl (tert-butoxycarbonyl)-L-leucinate: A Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Leucine monohydrate.
  • MSDS of Boc-L-Leucine monohydrate. (2012, December 12).
  • Chárová, I., et al. (n.d.). Safety concerns and hazards during preparation, storage, and consumption of bioactive peptides.
  • TCI Chemicals. (2025, February 11). SAFETY DATA SHEET: N-(tert-Butoxycarbonyl)-L-serine Methyl Ester.
  • ResearchGate. (n.d.). 400MHz 1H NMR spectrum of Boc-(Leu-β3,3-Ac6c)2-Leu-OMe, P3 in CDCl3. Retrieved from [Link].

  • AbMole BioScience. (n.d.). Material Safety Data Sheet of Dipeptide 2.
  • American Chemical Society. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. ACS Webinars.
  • CDH Fine Chemical. (n.d.). boc-l-leucine cas no 13139-15-6.
  • MedChemExpress. (2025, September 28). Dipeptide 2-SDS.
  • Ghasemi, S., et al. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from The Royal Society of Chemistry website.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • ECHA. (n.d.). Bordeaux mixture - Registration Dossier.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • PubMed. (2023, May 11). Environmental impact of endocrine-disrupting chemicals and heavy metals in biological samples of petrochemical industry workers with perspective management. Retrieved from [Link].

  • MDPI. (2023, May 10). The Impact of Environmental Stress on the Secondary Metabolites and the Chemical Compositions of the Essential Oils from Some Medicinal Plants Used as Food Supplements. Retrieved from [Link].

  • Groupe Berkem. (2023, May 17). The different sectors affected by plant-based chemistry. Retrieved from [Link].

  • Lejeune, V., et al. (2025, August 6). Towards a selective Boc deprotection on acid cleavable Wang resin.
  • Carnegie Mellon University. (2025, July 7). Chemistry's Pollution Blind Spot: How CMU Researchers Are Filling the Gaps.
  • Ensia. (2013, January 11). Better living through Green Chemistry. Retrieved from [Link].

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.